molecular formula C31H38O12 B12389390 19-Hydroxybaccatin V

19-Hydroxybaccatin V

货号: B12389390
分子量: 602.6 g/mol
InChI 键: SYDMVWLQJZBPIU-QZDKRUOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

19-Hydroxybaccatin V is a useful research compound. Its molecular formula is C31H38O12 and its molecular weight is 602.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C31H38O12

分子量

602.6 g/mol

IUPAC 名称

[(1S,2S,3R,4S,7R,9R,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1

InChI 键

SYDMVWLQJZBPIU-QZDKRUOYSA-N

手性 SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C

规范 SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin V is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent anticancer properties. Isolated from various species of the yew tree (Taxus), particularly Taxus chinensis, this complex molecule serves as a critical precursor and a subject of interest in the ongoing development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and biological significance. While specific experimental protocols and elucidated signaling pathways remain areas of active investigation, this document consolidates the current knowledge to support further research and drug discovery efforts.

Chemical Identity and Properties

This compound is structurally characterized by a complex tetracyclic core, a hallmark of the taxane diterpenes. Its unique hydroxylation at the C-19 position distinguishes it from other members of the baccatin family.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 151636-93-0[1]
Molecular Formula C₃₁H₃₈O₁₂[1]
Molecular Weight 602.63 g/mol [1]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, the following represents the expected analytical techniques used for its structural elucidation.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Information
¹H NMR Provides information on the number and chemical environment of protons, aiding in the determination of the molecule's scaffold and stereochemistry.
¹³C NMR Reveals the number of unique carbon atoms and their hybridization states, confirming the carbon skeleton.
Mass Spectrometry (MS) Determines the precise molecular weight and provides fragmentation patterns useful for structural confirmation.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively published. However, general methodologies for the extraction of taxanes from Taxus species can be adapted.

General Isolation Workflow from Taxus chinensis

The isolation of taxanes from plant material is a multi-step process involving extraction, partitioning, and chromatography.

Isolation Workflow Start Taxus chinensis Biomass (Needles, Bark) Extraction Extraction (e.g., Methanol/Ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, C18) Crude_Extract->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions Purification Further Purification (HPLC, Crystallization) Fractions->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities. This is often achieved using a hexane-water or similar solvent system. The taxane-rich fraction is then extracted into a moderately polar solvent such as ethyl acetate.

  • Chromatography: The resulting extract is concentrated and subjected to multiple rounds of column chromatography. A combination of normal-phase (silica gel) and reverse-phase (C18) chromatography is commonly employed.

  • Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and are further purified, often by preparative HPLC, to yield pure this compound.

Biological Activity and Signaling Pathways

This compound is of significant interest due to its potential as an anticancer agent. Taxanes, as a class, are known to exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.

Postulated Mechanism of Action

It is hypothesized that this compound, similar to other taxanes, may bind to the β-tubulin subunit of microtubules. This binding is thought to stabilize the microtubules, preventing their depolymerization. This disruption of the normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Signaling Pathway cluster_cell Cancer Cell Compound This compound Microtubules Microtubule Stabilization Compound->Microtubules Binds to β-tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disrupts dynamics Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

References

A Technical Guide to the Natural Sources of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the natural sources, isolation, and biosynthesis of 19-hydroxybaccatin III, a significant taxoid compound. It is noted that the query for "19-Hydroxybaccatin V" likely contains a typographical error, as the prominent and scientifically documented compound in this class is 19-hydroxybaccatin III. This guide will, therefore, focus on the latter. The information presented herein is intended to serve as a technical resource, consolidating quantitative data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.

Natural Sources of 19-Hydroxybaccatin III

The primary natural source of 19-hydroxybaccatin III is the Himalayan Yew, Taxus wallichiana[1][2]. Taxoids, the class of diterpenoid compounds to which 19-hydroxybaccatin III belongs, are exclusively found in plants of the genus Taxus[3][4]. While various parts of the yew tree, including the bark and twigs, contain a complex mixture of taxanes, the needles are a significant and renewable source for many of these compounds[1][4][5].

Activity-guided chromatographic fractionation of polar extracts from Taxus wallichiana led to the initial isolation and characterization of 19-hydroxybaccatin III, alongside other novel taxanes[2]. Subsequent research has focused on quantifying its presence, particularly in the needles, which can be harvested without causing fatal damage to the trees[1].

Quantitative Analysis of 19-Hydroxybaccatin III

The concentration of taxoids in Taxus species can vary significantly based on the specific tree part, geographical location, and season of collection[1][5]. A detailed study on Taxus wallichiana in the Lam Dong province of Vietnam revealed a distinct seasonal variation in the content of 19-hydroxybaccatin III in the needles. The optimal harvesting period for maximizing the yield of this compound is from June to July[1].

Table 1: Quantitative Yield of 19-Hydroxybaccatin III and a Key Precursor from Taxus wallichiana Needles

CompoundPlant SourcePlant PartHighest Yield (% dry weight)Collection Period for Highest YieldLowest Yield (% dry weight)Collection Period for Lowest YieldReference
19-Hydroxybaccatin III Taxus wallichiana Zucc.Needles0.032%June0.014%January[1]
10-Deacetylbaccatin III Taxus wallichiana Zucc.Needles0.037%June - July0.012%February - March[1]

Experimental Protocols

The isolation and quantification of 19-hydroxybaccatin III involve a multi-step process, beginning with extraction from plant material and concluding with chromatographic purification and spectroscopic identification.

This protocol is a composite of established methods for taxoid isolation from Taxus species.

  • Plant Material Collection and Preparation:

    • Collect fresh needles of Taxus wallichiana during the optimal season (June-July) to maximize yield[1].

    • Dry the plant material uniformly to a consistent humidity. The humidity of fresh needles can range from 59% to 71%[1].

    • Pulverize the dried needles into a fine powder to increase the surface area for extraction[6].

  • Solvent Extraction:

    • Extract the pulverized bark (800 g) with methanol (4 x 3 L) at room temperature[6].

    • Combine the methanol extracts and concentrate them under reduced pressure to obtain a crude residue[6].

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in water.

    • Perform a liquid-liquid extraction with chloroform (3 x 0.5 L) to partition the taxoids into the organic phase[6].

    • Evaporate the chloroform phase to dryness to yield a chloroform-soluble residue enriched with taxoids[6].

  • Chromatographic Purification:

    • Subject the chloroform-soluble residue to column chromatography using silica gel as the stationary phase[6].

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient)[7].

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC)[6].

    • Combine fractions containing the target compound and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), if necessary for achieving high purity[1].

  • Sample Preparation:

    • Accurately weigh a sample of the dried, powdered needles.

    • Extract the sample with a suitable solvent (e.g., methanol) using sonication or microwave-assisted extraction.

    • Filter the extract through a 0.45 µm filter before injection into the HPLC system.

  • HPLC Conditions (based on typical taxane analysis):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at 227 nm.

    • Standard: Use a certified reference standard of 19-hydroxybaccatin III to create a calibration curve for quantification[1].

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to 19-hydroxybaccatin III by comparing its retention time with the standard.

    • Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard calibration curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for isolating 19-hydroxybaccatin III and its proposed biosynthetic pathway.

experimental_workflow cluster_collection 1. Collection & Preparation cluster_extraction 2. Extraction & Partitioning cluster_purification 3. Purification & Analysis start Harvest T. wallichiana Needles (June-July) prep Drying & Pulverization start->prep extract Methanol Extraction prep->extract concentrate Concentration of Extract extract->concentrate partition Chloroform-Water Partitioning concentrate->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc analysis Pure 19-Hydroxybaccatin III (Characterization by NMR, MS) hplc->analysis

Caption: Experimental workflow for the isolation of 19-Hydroxybaccatin III.

biosynthetic_pathway GGPP Geranylgeranyl Diphosphate (GGPP) TS Taxadiene Synthase (TS) GGPP->TS Taxadiene Taxa-4(5),11(12)-diene T5OH Taxadiene 5α-hydroxylase (P450 Enzyme) Taxadiene->T5OH Taxadien_ol Taxa-4(20),11(12)-dien-5α-ol Multi_Step Multiple P450 Hydroxylases & Acyltransferases Taxadien_ol->Multi_Step Intermediate_Pool Pool of Oxygenated Taxoid Intermediates Baccatin_III Baccatin III Intermediate_Pool->Baccatin_III T19OH Putative Taxane 19-hydroxylase (P450 Enzyme) Baccatin_III->T19OH Hydroxy_Baccatin 19-Hydroxybaccatin III TS->Taxadiene T5OH->Taxadien_ol Multi_Step->Intermediate_Pool T19OH->Hydroxy_Baccatin

Caption: Proposed biosynthetic pathway of 19-Hydroxybaccatin III.

References

Biosynthesis of 19-Hydroxybaccatin V in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus is a crucial source of highly complex diterpenoids known as taxanes, with paclitaxel (Taxol®) being a prominent member used in cancer chemotherapy. The biosynthesis of these compounds involves a complex network of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and acyltransferases. While the core pathway to major taxoids like baccatin III is increasingly understood, the biosynthesis of many minor or less common taxoids, such as 19-Hydroxybaccatin V, remains to be fully elucidated.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Taxus species. It is important to note that while C19-hydroxylated taxoids have been isolated from Taxus, notably 19-hydroxybaccatin III from Taxus wallichiana[1], the specific enzyme and reaction mechanism for the C19-hydroxylation of baccatin V have not yet been definitively characterized. This guide, therefore, synthesizes current knowledge on taxoid biosynthesis to propose a scientifically grounded pathway and outlines the experimental approaches required for its validation.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general taxoid biosynthetic pathway, culminating in a final hydroxylation step at the C19 position.

Formation of the Taxane Core

The pathway initiates with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by taxadiene synthase (TS) to form taxa-4(5),11(12)-diene, the first committed intermediate with the characteristic taxane skeleton.

Oxygenation and Acylation Reactions

The taxane core undergoes a series of oxygenations and acylations catalyzed by cytochrome P450 hydroxylases and various acyltransferases to yield a plethora of taxoid intermediates. The formation of baccatin V (7-epi-baccatin III)[2] would follow a similar, though stereochemically distinct at C7, pathway to that of baccatin III. This involves hydroxylations at positions C1, C2, C5, C9, C10, and C13, and acylations at C4 and C10.

Proposed C19-Hydroxylation of Baccatin V

The final step in the formation of this compound is the hydroxylation of the C19 methyl group of baccatin V. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase, tentatively named taxoid C19-hydroxylase .

Putative Biosynthesis of this compound GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Intermediates Multiple Oxygenations & Acylations Taxadiene->Intermediates Cytochrome P450s Acyltransferases BaccatinV Baccatin V (7-epi-Baccatin III) Intermediates->BaccatinV ... HydroxybaccatinV This compound BaccatinV->HydroxybaccatinV Putative Taxoid C19-Hydroxylase (Cytochrome P450) Experimental Workflow for Gene Identification TaxusCells Taxus spp. Cell Culture Elicitation Elicitation (e.g., Methyl Jasmonate) TaxusCells->Elicitation RNAExtraction mRNA Extraction Elicitation->RNAExtraction cDNAlibrary cDNA Library Construction RNAExtraction->cDNAlibrary ESTsequencing EST Sequencing cDNAlibrary->ESTsequencing P450candidates Identification of Cytochrome P450 Candidate Genes ESTsequencing->P450candidates Enzyme Characterization Workflow P450candidate Candidate P450 Gene Expression Heterologous Expression (Yeast or Insect Cells) P450candidate->Expression Feeding Substrate Feeding (Baccatin V) Expression->Feeding Microsomes Microsome Preparation Expression->Microsomes Analysis Product Analysis (HPLC, LC-MS) Feeding->Analysis Confirmation Structure Confirmation (NMR) Analysis->Confirmation Kinetics In Vitro Kinetic Assays Microsomes->Kinetics Parameters Determination of Km and kcat Kinetics->Parameters

References

The Discovery and Isolation of 19-Hydroxybaccatin V: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin V, a complex diterpenoid taxane, stands as a significant molecule in the landscape of natural product chemistry and drug discovery. Its structural similarity to paclitaxel and other potent anti-cancer agents has made it a subject of interest for researchers exploring novel therapeutic compounds. This technical guide provides an in-depth overview of the discovery and isolation of this compound (often referred to in literature as 19-Hydroxybaccatin III), offering a comprehensive resource for scientists and professionals in the field. While the nomenclature varies in scientific literature, this guide will primarily refer to the compound as 19-Hydroxybaccatin III, in line with the initial discovery, while acknowledging the potential for "this compound" to be a synonymous or closely related structure.

Discovery

The first documented discovery of 19-Hydroxybaccatin III was reported in 1981 by Miller et al. through their investigation of the chemical constituents of the Himalayan yew, Taxus wallichiana Zucc.[1]. This pioneering work was part of a broader effort to identify and characterize new antitumor agents from natural sources. The isolation of 19-Hydroxybaccatin III, alongside other taxanes like 10-deacetylcephalomannine and 10-deacetyltaxol, from a polar extract of the plant's bark and needles marked a significant advancement in the understanding of the chemical diversity within the Taxus genus[1]. The initial characterization of this novel compound was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses[1].

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of 19-Hydroxybaccatin III from Taxus wallichiana, based on the original discovery and subsequent related studies.

Plant Material Collection and Preparation

Dried and ground bark and needles of Taxus wallichiana are the primary source materials for the isolation of 19-Hydroxybaccatin III.

Extraction

The initial step involves the extraction of the crude taxane mixture from the plant material.

  • Maceration and Percolation: The ground plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature. This process is often carried out over several days to ensure maximum extraction of the desired compounds.

  • Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently partitioned between an organic solvent (such as chloroform or dichloromethane) and water to separate the lipophilic taxanes from more polar impurities. The organic layer, containing the taxanes, is collected and concentrated.

Purification

A multi-step chromatographic process is employed to isolate 19-Hydroxybaccatin III from the complex mixture of taxanes and other secondary metabolites present in the crude extract.

  • Silica Gel Column Chromatography: The concentrated organic extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol), is used to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with 19-Hydroxybaccatin III are further purified using preparative HPLC. A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. This step allows for the fine separation of closely related taxanes, yielding highly purified 19-Hydroxybaccatin III.

Data Presentation

Quantitative Data

The yield of 19-Hydroxybaccatin III from Taxus wallichiana can vary depending on the specific plant part, geographical location, and time of harvest.

ParameterValueSource
Yield from Needles (dry weight) 0.014% - 0.032%Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province
Purity (after preparative HPLC) >95%General taxane purification protocols
Spectroscopic Data

The structural elucidation of 19-Hydroxybaccatin III was accomplished using a combination of spectroscopic techniques.

Spectroscopic MethodKey Observations
¹H NMR (Proton NMR) Characteristic signals for the taxane core, including methyl groups, acetyl groups, and protons on the fused ring system. The presence of a hydroxymethyl group at C-19 is a key diagnostic feature.
¹³C NMR (Carbon NMR) Resonances corresponding to the carbon skeleton of the taxane, including carbonyls of the acetyl and benzoyl groups, and the carbon bearing the hydroxyl group at the C-19 position.
Mass Spectrometry (MS) Provides the molecular weight of the compound and fragmentation patterns that help to confirm the structure.

Mandatory Visualization

Experimental Workflow for the Isolation of 19-Hydroxybaccatin III

experimental_workflow plant_material Taxus wallichiana (Bark and Needles) extraction Extraction (Ethanol/Methanol) plant_material->extraction partitioning Solvent Partitioning (Chloroform/Water) extraction->partitioning crude_extract Crude Taxane Extract partitioning->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography enriched_fractions Enriched Fractions column_chromatography->enriched_fractions hplc Preparative HPLC (Reverse Phase) enriched_fractions->hplc pure_compound 19-Hydroxybaccatin III (>95% Purity) hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: Isolation and purification workflow for 19-Hydroxybaccatin III.

This in-depth technical guide provides a foundational understanding of the discovery and isolation of 19-Hydroxybaccatin III. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and development. The exploration of such complex natural molecules continues to be a vital avenue for the identification of new therapeutic leads.

References

An In-Depth Technical Guide to 19-Hydroxybaccatin V: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin V is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its potent anticancer properties. Isolated from the Chinese Yew (Taxus chinensis), this complex molecule shares the characteristic taxane core structure, which has been a focal point of extensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on the closely related and well-characterized analogue, 19-hydroxybaccatin III, to infer and present the core structural features, stereochemical assignments, and likely experimental methodologies for characterization.

Chemical Structure

This compound is a diterpenoid with the molecular formula C₃₁H₃₈O₁₂ and a molecular weight of 602.63 g/mol .[1] The core of its structure is the characteristic 6-8-6 tricyclic taxane skeleton. This intricate framework is highly oxygenated and adorned with various functional groups that are crucial for its biological activity.

The foundational structure is baccatin V, which is distinguished by an oxetane ring, a common feature in bioactive taxanes like Paclitaxel. Key functional groups attached to the taxane core of a typical baccatin V derivative include:

  • A benzoyl group at the C-2 position.

  • Acetyl groups at the C-4 and C-10 positions.

  • Multiple hydroxyl groups at various positions, contributing to the molecule's polarity and potential for hydrogen bonding.

The "19-Hydroxy" prefix in this compound indicates the presence of a hydroxyl group (-OH) at the C-19 position. This position is one of the methyl groups (typically C-18 or C-19) attached to the C-15 position of the taxane core. This hydroxylation at a sterically hindered position adds to the structural complexity and presents a unique feature for potential derivatization in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 151636-93-0Internal Database
Molecular Formula C₃₁H₃₈O₁₂[1]
Molecular Weight 602.63 g/mol [1]
Source Taxus chinensis

Stereochemistry

The taxane skeleton is characterized by a multitude of chiral centers, leading to a complex three-dimensional structure. The precise arrangement of substituents in space is critical for the biological activity of taxanes. The stereochemistry of this compound is defined by the relative and absolute configurations of these chiral carbons.

Based on the established stereochemistry of the baccatin core, the key stereochemical features of this compound are expected to be consistent with other known baccatins. The IUPAC name for the closely related 19-hydroxybaccatin III, for instance, provides a detailed description of the stereochemistry at each chiral center: [(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate. It is highly probable that this compound shares a similar stereochemical configuration.

The rigid, bridged ring system of the taxane core locks the molecule into a specific conformation. This defined 3D shape is essential for its interaction with biological targets, most notably β-tubulin in the case of many anticancer taxanes. Any alteration in the stereochemistry at any of the chiral centers can lead to a significant loss of biological activity.

Experimental Protocols for Isolation and Characterization

Extraction and Isolation
  • Plant Material Collection and Preparation: Needles and stems of Taxus chinensis are collected, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the taxoids (often the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This multi-step process typically includes:

    • Silica Gel Column Chromatography: Used for initial separation of major compound classes.

    • Sephadex LH-20 Column Chromatography: Effective for removing phenolic compounds and for size-exclusion separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to isolate pure compounds, frequently using a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.

experimental_workflow plant_material Taxus chinensis (needles/stems) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.
Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure and stereochemistry. This includes:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework.

    • NOESY: To determine the spatial proximity of protons, which is vital for confirming the relative stereochemistry.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure and absolute stereochemistry.

Quantitative Data

Detailed, experimentally verified quantitative data for this compound is not available in the searched literature. However, based on the known structures of similar taxanes, a predicted range for ¹H and ¹³C NMR chemical shifts can be inferred. The following table provides an estimated summary of the expected NMR data for key functional groups, drawing parallels with published data for other baccatin derivatives.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

MoietyEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
Taxane Core Protons 1.0 - 6.530 - 90
Acetyl Methyl Protons 2.0 - 2.320 - 22
Benzoyl Protons 7.4 - 8.2128 - 134
C-19 Methylene Protons 3.5 - 4.0~65
Carbonyl (Acetyl) -170 - 172
Carbonyl (Benzoyl) -~167
Carbonyl (Ketone) ->200

Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. However, its structural similarity to other bioactive taxanes, particularly Paclitaxel and Docetaxel, suggests that it may possess cytotoxic properties. The primary mechanism of action for these established anticancer drugs is the stabilization of microtubules, leading to the disruption of mitosis and ultimately apoptosis of cancer cells.

It is plausible that this compound could interact with β-tubulin, although the presence and position of the 19-hydroxy group may influence its binding affinity and overall biological activity. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

signaling_pathway compound This compound (Hypothesized) tubulin β-Tubulin compound->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound is a complex taxane diterpenoid with a well-defined core structure and stereochemistry, inferred from its relationship to other members of the baccatin family. While specific, detailed experimental data remains elusive in the public domain, established methodologies for the isolation and characterization of taxanes provide a clear path for future research. The presence of a hydroxyl group at the C-19 position offers an interesting avenue for synthetic modification and the development of novel taxane-based therapeutic agents. Further investigation into the biological activity and mechanism of action of this compound is warranted to fully understand its potential in drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 19-Hydroxybaccatin V and Related Baccatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available experimental data on the solubility and stability of 19-Hydroxybaccatin V (CAS 151636-93-0) is limited. This guide provides a comprehensive framework based on the known physicochemical properties of closely related baccatin derivatives, such as Baccatin III and 19-Hydroxybaccatin III. The methodologies and potential degradation pathways described are standard for the taxane class of compounds and are intended to serve as a valuable resource for researchers working with this compound.

Introduction to this compound and Baccatin Derivatives

This compound is a complex diterpenoid belonging to the taxane family. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are a critical class of anti-cancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Baccatin derivatives are the core structural motifs of these drugs and are often intermediates in their semi-synthesis. The solubility and stability of these compounds are paramount for their formulation, delivery, and therapeutic efficacy. Poor aqueous solubility is a significant challenge for the clinical development of many taxanes.[1]

Solubility of Baccatin Derivatives

The inherent low aqueous solubility of taxanes is a major hurdle in their formulation.[1] While specific quantitative data for this compound is not available, the solubility of related compounds provides valuable insights.

Table 1: Solubility Data for Related Baccatin Derivatives

CompoundSolventSolubilityTemperature (°C)
19-Hydroxybaccatin IIIAcetoneSlightly SolubleNot Specified
19-Hydroxybaccatin IIIChloroformSlightly SolubleNot Specified
19-Hydroxybaccatin IIIDMSOSlightly SolubleNot Specified
19-Hydroxybaccatin IIIMethanolSlightly SolubleNot Specified
Paclitaxel5% Dextrose Injection0.3 - 1.2 mg/mL4, 22, 32
Paclitaxel0.9% Sodium Chloride Injection0.3 - 1.2 mg/mL4, 22, 32

Note: "Slightly Soluble" is a qualitative description and indicates that quantitative data is not specified in the cited sources.

The structural similarity of this compound to these compounds suggests it will also exhibit poor water solubility and limited solubility in common organic solvents. The additional hydroxyl group at the C-19 position, compared to Baccatin III, may slightly increase polarity and could modestly improve aqueous solubility, although it is likely to remain a poorly soluble compound.

Stability of Baccatin Derivatives

The stability of taxanes is influenced by factors such as pH, temperature, and light exposure. Degradation can occur through hydrolysis of ester groups or rearrangement of the core taxane ring.

Table 2: Stability Profile of Paclitaxel in Infusion Solutions

ConcentrationDiluentContainerTemperature (°C)Stability Duration (Days)Limiting Factor
0.3 mg/mL0.9% NaClPolyolefin2-813Precipitation
0.3 mg/mL0.9% NaClLDPE2-816Precipitation
0.3 mg/mL0.9% NaClGlass2-813Precipitation
0.3 mg/mL5% GlucosePolyolefin2-813Precipitation
0.3 mg/mL5% GlucoseLDPE2-818Precipitation
0.3 mg/mL5% GlucoseGlass2-820Precipitation
1.2 mg/mL0.9% NaClPolyolefin2-89Precipitation
1.2 mg/mL0.9% NaClLDPE2-812Precipitation
1.2 mg/mL0.9% NaClGlass2-88Precipitation
1.2 mg/mL5% GlucosePolyolefin2-810Precipitation
1.2 mg/mL5% GlucoseLDPE2-812Precipitation
1.2 mg/mL5% GlucoseGlass2-810Precipitation

Source: Adapted from Zhang et al., 1996.[2]

For this compound, similar stability challenges can be anticipated. The ester linkages at C-4 and C-10 are susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of poorly soluble compounds like this compound.

4.1. Solubility Determination: Shake-Flask Method

This is a standard method for determining equilibrium solubility.

  • Preparation: An excess amount of this compound is added to a series of vials containing different solvent systems (e.g., water, phosphate buffers of varying pH, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each solvent system and temperature.

4.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

    • Acidic Hydrolysis: Diluted with 0.1 N HCl and incubated at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Diluted with 0.1 N NaOH and incubated at a controlled temperature.

    • Oxidative Degradation: Treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: The solid compound or a solution is exposed to high temperatures (e.g., 80°C).

    • Photodegradation: A solution is exposed to UV light in a photostability chamber.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradants.

  • Reporting: The percentage of degradation is calculated, and the degradation pathway is proposed based on the identified products.

Visualizations

5.1. Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent systems B Equilibrate in shaker bath (e.g., 24-72h at 25°C) A->B C Collect supernatant B->C D Filter through 0.22 µm filter C->D E Analyze filtrate by HPLC D->E F Determine solubility (mg/mL) E->F G cluster_cell Cancer Cell Taxane This compound (or other taxane) Microtubule Microtubule Stabilization Taxane->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis G Parent Baccatin Derivative Hydrolysis Ester Hydrolysis (C4 or C10) Parent->Hydrolysis Acid/Base Rearrangement Oxetane Ring Opening Parent->Rearrangement Heat/Acid Degradant1 Deacetylated Product Hydrolysis->Degradant1 Degradant2 Rearranged Product Rearrangement->Degradant2

References

Unveiling the Bioactivity of 19-Hydroxybaccatin V: A Review of Preclinical In-Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin V, a diterpenoid derived from Taxus chinensis, has been identified as a compound with potential applications in cancer research.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in-vitro bioactivity data for this specific taxane derivative. This guide synthesizes the currently available information, highlights the existing knowledge gaps, and provides a framework for potential future investigations into its mechanism of action. Due to the limited specific data on this compound, this report also includes preliminary bioactivity data on a closely related compound, 19-Hydroxy-10-deacetylbaccatin III, to offer a broader context for the potential activity of 19-hydroxylated baccatin derivatives.

Introduction to this compound

This compound is a naturally occurring taxane, a class of compounds renowned for their potent anticancer properties. The most famous member of this family, Paclitaxel (Taxol), and its semi-synthetic analogue Docetaxel, are cornerstones of modern chemotherapy regimens. These drugs exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The structural complexity of taxanes allows for a vast number of derivatives, each with the potential for unique biological activities. This compound is one such derivative, distinguished by a hydroxyl group at the C19 position. While its existence is documented, its biological activity remains largely unexplored in peer-reviewed literature.

In-Vitro Bioactivity Data

Exhaustive searches of scientific databases did not yield any specific quantitative in-vitro bioactivity data for this compound. To provide some context, we present the limited available data on a structurally similar compound, 19-Hydroxy-10-deacetylbaccatin III. It is crucial to note that this data should not be directly extrapolated to this compound, but rather viewed as an indicator of the potential for biological activity in this subclass of taxanes.

A study on 19-Hydroxy-10-deacetylbaccatin III reported weak cytotoxic activity against the A498 (kidney cancer) and NCI-H226 (lung cancer) cell lines.[1] The inhibition rates at a concentration of 30 μg/mL are summarized in the table below.

CompoundCell LineConcentrationInhibition Rate (%)
19-Hydroxy-10-deacetylbaccatin IIIA49830 μg/mL16.6
19-Hydroxy-10-deacetylbaccatin IIINCI-H22630 μg/mL32.0

Table 1: In-Vitro Cytotoxicity of 19-Hydroxy-10-deacetylbaccatin III [1]

Postulated Experimental Protocols and Signaling Pathways

Given the absence of specific experimental details for this compound, this section outlines a generalized workflow for assessing the in-vitro bioactivity of a novel taxane derivative. This serves as a methodological blueprint for future research.

General Experimental Workflow for In-Vitro Cytotoxicity Assessment

The following diagram illustrates a standard workflow for determining the cytotoxic and mechanistic properties of a novel compound like this compound.

experimental_workflow cluster_data Data Analysis & Interpretation compound This compound Stock Solution cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) compound->cytotoxicity cell_lines Cancer Cell Line Culture & Seeding cell_lines->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle tubulin Tubulin Polymerization Assay ic50->tubulin data_analysis Data Analysis apoptosis->data_analysis cell_cycle->data_analysis tubulin->data_analysis interpretation Mechanism of Action Interpretation data_analysis->interpretation

A generalized workflow for in-vitro bioactivity assessment.
Potential Signaling Pathways

No specific signaling pathways have been elucidated for this compound in the available literature. Based on the known mechanism of other taxanes, it is hypothesized that its primary mode of action would involve the microtubule signaling pathway . The following diagram depicts a simplified representation of this pathway.

microtubule_pathway cluster_cell Cellular Environment cluster_process Cellular Processes taxane This compound microtubule Microtubule taxane->microtubule Stabilizes depolymerization Depolymerization taxane->depolymerization Inhibits tubulin Tubulin Dimers polymerization Polymerization tubulin->polymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle microtubule->depolymerization mitosis Mitosis mitotic_spindle->mitosis polymerization->microtubule depolymerization->tubulin apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Hypothesized microtubule stabilization pathway for taxanes.

Conclusion and Future Directions

The preliminary in-vitro bioactivity of this compound remains largely uncharacterized in the public domain. The limited data on a related compound, 19-Hydroxy-10-deacetylbaccatin III, suggests that 19-hydroxylated baccatins may possess modest cytotoxic properties. However, comprehensive studies are imperative to elucidate the specific biological profile of this compound.

Future research should focus on:

  • Systematic in-vitro screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies: Investigating its effects on tubulin polymerization, cell cycle progression, and induction of apoptosis to ascertain if it follows the classical taxane mechanism.

  • Signaling pathway analysis: Employing molecular biology techniques to identify the specific cellular pathways modulated by this compound.

A thorough investigation into these areas will be critical to understanding the therapeutic potential of this and other novel taxane derivatives.

References

A Technical Guide to the Potential Pharmacological Effects of 19-Hydroxybaccatin V and Related Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological and quantitative data for 19-Hydroxybaccatin V is not extensively available in peer-reviewed literature. This guide provides an in-depth overview of the known pharmacological effects of the broader class of taxane diterpenoids, to which this compound belongs, to infer its potential activities. Data from well-studied taxanes like Paclitaxel and Docetaxel are used as illustrative examples.

Introduction to this compound and Taxane Diterpenoids

This compound is a diterpenoid compound that can be isolated from the Chinese yew tree, Taxus chinensis. It belongs to the taxane family, a class of natural products that has yielded some of the most important anticancer drugs in modern medicine, including Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Taxanes are characterized by a complex diterpene core structure and are primarily known for their potent cytotoxic effects against a wide range of cancer cells. Given its classification as a taxane diterpenoid from a known source of bioactive compounds, this compound is a molecule of significant interest for cancer research.

Potential Pharmacological Effects: An Inference from the Taxane Class

The primary pharmacological effect of taxanes is their activity as antimitotic agents, leading to the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through their interaction with microtubules, essential components of the cellular cytoskeleton involved in cell division.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Unlike other microtubule-targeting agents that cause microtubule depolymerization, taxanes have a unique mechanism of action; they bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to a number of downstream effects:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of various signaling cascades, including the phosphorylation of anti-apoptotic proteins like Bcl-2, and the activation of pro-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[1][2]

  • Other Effects: Taxanes can also induce apoptosis through pathways independent of mitotic arrest, and they have been shown to have anti-angiogenic properties.

Signaling Pathways in Taxane-Induced Apoptosis

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. A key pathway involves the disruption of microtubule function leading to mitotic arrest, which in turn activates a cascade of events culminating in cell death. The tumor suppressor protein p53 and the Bcl-2 family of proteins are central regulators in this process.[1][2]

Taxane_Apoptosis_Pathway cluster_0 Taxane Interaction cluster_1 Cell Cycle Arrest cluster_2 Apoptotic Signaling Cascade Taxane Taxane (e.g., this compound) Microtubules Microtubule Stabilization Taxane->Microtubules Binds to β-tubulin Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest p53 p53 Activation Mitotic_Arrest->p53 Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Bax Bax Activation p53->Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release (from Mitochondria) Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Taxane-Induced Apoptosis Signaling Pathway.

Quantitative Data on the Cytotoxicity of Taxanes

While specific IC50 values for this compound are not available, studies on other taxane diterpenoids isolated from Taxus species demonstrate potent cytotoxic activity against various cancer cell lines. The following tables present illustrative data for well-characterized taxanes to provide a reference for the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of Representative Taxanes against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
PaclitaxelA2780Ovarian0.0044[3]
DocetaxelA2780Ovarian0.00042[3]
Taxane Analog 13A2780/TAX (Taxol-resistant)Ovarian0.19[3]

Table 2: Cytotoxicity of Taxanes from Taxus chinensis against a Paclitaxel-Resistant Cell Line

CompoundCell LineIC50 (µg/mL)Reference
Compound 2 (non-alkaloidal taxane)A549/T24 (Paclitaxel-resistant)>10[4]

Note: The data in these tables are for illustrative purposes and do not represent the activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pharmacological effects of taxanes.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.

    • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) are also included.

    • The plate is incubated for a further 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat cells with various concentrations of this compound incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound, as a member of the taxane diterpenoid family isolated from Taxus chinensis, holds significant potential as a cytotoxic agent for cancer research. While direct experimental data on its pharmacological effects are currently lacking, the well-established mechanism of action of related taxanes provides a strong rationale for its investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines, including multidrug-resistant variants. Subsequent studies could then elucidate its specific molecular targets and signaling pathways, and evaluate its efficacy in preclinical in vivo models. The exploration of this and other novel taxanes is crucial for the development of next-generation anticancer therapies with improved efficacy and reduced side effects.

References

The Role of Hydroxylated Baccatin Derivatives in Paclitaxel Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on "19-Hydroxybaccatin V": Extensive research of the paclitaxel biosynthetic pathway reveals no intermediate by the name of "this compound." The taxane skeleton, the core of paclitaxel, does not possess a C19 position. It is likely that this name is a misnomer for other hydroxylated baccatin derivatives that are crucial for the synthesis of paclitaxel. This guide will focus on the established roles of key hydroxylated intermediates in the later stages of paclitaxel biosynthesis.

Introduction

Paclitaxel (Taxol®) is a highly effective anti-cancer agent, the biosynthesis of which is a complex, multi-step process occurring in yew species (Taxus)[1][2]. The pathway can be broadly divided into three stages: the formation of the taxane core, a series of hydroxylations and acylations of this core to form baccatin III, and the final attachment of a C13 side chain[3][4]. This guide provides a detailed examination of the later stages of this intricate pathway, focusing on the conversion of hydroxylated baccatin intermediates to paclitaxel, tailored for researchers, scientists, and drug development professionals.

The Core Pathway: From Baccatin III to Paclitaxel

The final steps of paclitaxel biosynthesis involve the attachment of a C-13 side chain to the baccatin III core. This process is initiated by the formation of 10-deacetylbaccatin III (10-DAB), a key precursor often used in the semi-synthesis of paclitaxel[5][6]. The conversion of 10-DAB to paclitaxel involves a series of enzymatic reactions, including acetylation, side-chain attachment, and benzoylation[1][3].

Key Enzymes and Their Quantitative Data

The enzymes involved in the later stages of paclitaxel biosynthesis are primarily acyltransferases and hydroxylases. The kinetic properties of some of these enzymes have been characterized and are summarized below.

EnzymeAbbreviationSubstrate(s)ProductKm (μM)kcat (s-1)Source
Taxadiene Synthase (for reference)TS1Geranylgeranyl diphosphate (GGPP)Taxa-4(5),11(12)-diene5.5 ± 1.61705[7][8]
Taxadiene Synthase (for reference)TS2Geranylgeranyl diphosphate (GGPP)Taxa-4(5),11(12)-diene8.6 ± 1.53282[7][8]
10-deacetylbaccatin III-10-O-acetyltransferaseDBAT10-deacetylbaccatin III, Acetyl-CoABaccatin III--[5][7][8]
Baccatin III-3-amino-13-phenylpropanoyl-CoA transferaseBAPTBaccatin III, β-Phenylalanoyl-CoAN-debenzoyl-2'-deoxytaxol--[7][8][9]
3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferaseDBTNBTN-debenzoyl-2'-deoxytaxol, Benzoyl-CoAPaclitaxel--[7][8][9]

Experimental Protocols

The characterization of the paclitaxel biosynthetic pathway has relied on a combination of in vitro enzyme assays, heterologous expression systems, and advanced analytical techniques.

General Experimental Workflow for Enzyme Characterization

A common workflow for identifying and characterizing enzymes in the paclitaxel pathway is as follows:

experimental_workflow cluster_start Gene Identification cluster_expression Protein Production cluster_assay Functional Analysis cluster_end Characterization Candidate Gene Selection Candidate Gene Selection Heterologous Expression Heterologous Expression Candidate Gene Selection->Heterologous Expression Cloning Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Purified Enzyme Product Identification Product Identification Enzyme Assay->Product Identification Reaction Products Kinetic Analysis Kinetic Analysis Product Identification->Kinetic Analysis

Fig 1. General workflow for enzyme characterization.

Methodology for a Key Step: Heterologous Expression and Assay of DBAT

  • Gene Cloning: The gene encoding 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is cloned from Taxus cDNA.

  • Protein Purification: The expressed DBAT protein is purified using affinity chromatography.

  • Enzyme Assay: The purified DBAT is incubated with its substrates, 10-deacetylbaccatin III and acetyl-CoA, in a suitable buffer.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of baccatin III[11].

Biosynthetic Pathway Visualization

The later stages of paclitaxel biosynthesis, starting from the key intermediate 10-deacetylbaccatin III, are depicted below.

paclitaxel_biosynthesis 10-deacetylbaccatin_III 10-deacetylbaccatin III DBAT DBAT 10-deacetylbaccatin_III->DBAT Baccatin_III Baccatin III BAPT BAPT Baccatin_III->BAPT N-debenzoyl-2-deoxytaxol N-debenzoyl-2'-deoxytaxol DBTNBT DBTNBT N-debenzoyl-2-deoxytaxol->DBTNBT Paclitaxel Paclitaxel DBAT->Baccatin_III BAPT->N-debenzoyl-2-deoxytaxol DBTNBT->Paclitaxel Acetyl-CoA Acetyl-CoA Acetyl-CoA->DBAT beta-Phenylalanoyl-CoA β-Phenylalanoyl-CoA beta-Phenylalanoyl-CoA->BAPT Benzoyl-CoA Benzoyl-CoA Benzoyl-CoA->DBTNBT

Fig 2. Late-stage paclitaxel biosynthesis pathway.

This pathway highlights the sequential addition of an acetyl group at C10, followed by the attachment of the C13 side chain precursor, and finally the addition of a benzoyl group to complete the synthesis of paclitaxel[1][7][8].

Conclusion and Future Perspectives

References

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on the Feasibility of Semi-Synthesis from 19-Hydroxybaccatin V

Extensive review of the current scientific literature reveals no established or documented protocols for the semi-synthesis of paclitaxel commencing from this compound. The predominant and commercially viable semi-synthetic routes to paclitaxel utilize more abundant and structurally more direct precursors, namely 10-deacetylbaccatin III (10-DAB) and Baccatin III. These compounds are readily extracted from the needles and twigs of various yew species (Taxus sp.).

The primary challenge in utilizing this compound lies in the presence of a hydroxyl group at the C-19 position. This additional reactive site would necessitate a more complex series of protection and deprotection steps to achieve the selective functionalization required for the attachment of the C-13 side chain, a critical step in paclitaxel synthesis. The lack of published research on this specific conversion suggests that either the route is synthetically inefficient or has not been successfully developed.

Therefore, these application notes will focus on the well-established and widely practiced semi-synthesis of paclitaxel from 10-deacetylbaccatin III. This information is intended to provide researchers, scientists, and drug development professionals with a detailed and practical guide to a validated synthetic pathway.

Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

The semi-synthesis of paclitaxel from 10-deacetylbaccatin III is a cornerstone of its commercial production, providing a more sustainable alternative to direct extraction from the bark of the Pacific yew. The following protocols outline the key steps in this multi-stage chemical conversion.

Experimental Workflow

The overall synthetic strategy involves three main stages:

  • Protection of the C-7 Hydroxyl Group: Selective protection of the hydroxyl group at the C-7 position of 10-DAB is crucial to prevent unwanted side reactions in subsequent steps.

  • Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield baccatin III.

  • Attachment of the C-13 Side Chain and Deprotection: A protected side chain is attached to the C-13 hydroxyl group, followed by the removal of the protecting groups to yield paclitaxel.

experimental_workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Acetylation cluster_2 Stage 3: Side Chain Attachment & Deprotection A 10-Deacetylbaccatin III (10-DAB) B 7-O-Protected-10-DAB A->B Protection of C-7 OH C 7-O-Protected-baccatin III B->C Acetylation of C-10 OH D Protected Paclitaxel Intermediate C->D Side Chain Coupling at C-13 E Paclitaxel D->E Deprotection

Caption: A generalized workflow for the semi-synthesis of paclitaxel from 10-DAB.

Detailed Experimental Protocols

Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB

This protocol describes the selective protection of the C-7 hydroxyl group using triethylsilyl chloride (TESCl).

  • Materials:

    • 10-Deacetylbaccatin III (10-DAB)

    • Triethylsilyl chloride (TESCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.

Protocol 2: Acetylation of the C-10 Hydroxyl Group

This protocol details the acetylation of the C-10 hydroxyl group to form the baccatin III core structure.

  • Materials:

    • 7-O-TES-10-deacetylbaccatin III

    • Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)

    • Pyridine (anhydrous) or another suitable base like 4-dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

    • Add pyridine or DMAP to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.

Protocol 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

This protocol describes the coupling of the protected baccatin core with a β-lactam side chain precursor.

  • Materials:

    • 7-O-TES-baccatin III

    • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

    • Tetrahydrofuran (THF, anhydrous)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

    • Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes.

    • In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.

    • Allow the reaction to proceed at low temperature for several hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Warm the mixture to room temperature and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude protected paclitaxel.

    • Purify by silica gel chromatography.

Protocol 4: Deprotection to Yield Paclitaxel

This final step removes the triethylsilyl protecting groups.

  • Materials:

    • Protected paclitaxel intermediate

    • Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)

    • Acetonitrile or Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography or preparative HPLC

  • Procedure:

    • Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

    • Carefully add HF-Py or TFA at 0 °C.

    • Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate to dryness.

    • Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.

Quantitative Data Summary

The following table summarizes typical yields and purity for each step of the semi-synthesis of paclitaxel from 10-DAB. These values are illustrative and can vary based on reaction scale and optimization.

StepProductTypical Yield (%)Typical Purity (%)
1. Protection7-O-TES-10-deacetylbaccatin III85 - 95> 98
2. Acetylation7-O-TES-baccatin III90 - 98> 98
3. Side Chain AttachmentProtected Paclitaxel Intermediate80 - 90> 95
4. DeprotectionPaclitaxel85 - 95> 99.5
Overall Paclitaxel from 10-DAB 55 - 75 > 99.5
Chemical Transformation Pathway

The following diagram illustrates the key chemical transformations in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.

chemical_pathway Start 10-Deacetylbaccatin III Step1 Protection of C7-OH (e.g., TESCl, Pyridine) Start->Step1 Intermediate1 7-O-TES-10-deacetylbaccatin III Step1->Intermediate1 Step2 Acetylation of C10-OH (e.g., AcCl, Pyridine) Intermediate1->Step2 Intermediate2 7-O-TES-baccatin III Step2->Intermediate2 Step3 Side Chain Attachment at C13 (β-lactam, LiHMDS) Intermediate2->Step3 Intermediate3 Protected Paclitaxel Step3->Intermediate3 Step4 Deprotection (e.g., HF-Py) Intermediate3->Step4 End Paclitaxel Step4->End

Caption: Key reaction steps in the semi-synthesis of paclitaxel from 10-DAB.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a properly equipped laboratory, following all institutional and governmental safety guidelines. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.

Application Notes & Protocols for the Quantification of 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin V is a key taxane diterpenoid found in plants of the Taxus genus. As a crucial precursor in the semi-synthesis of the widely used anticancer drug paclitaxel and its analogues, accurate and precise quantification of this compound in various matrices, such as plant tissues and extracts, is essential for optimizing extraction procedures, monitoring biosynthetic pathways, and ensuring quality control in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Analytical Method Overview

The quantification of this compound is most effectively achieved using reverse-phase liquid chromatography coupled with mass spectrometry. This approach allows for the separation of this compound from other structurally similar taxanes, followed by its specific detection and quantification based on its mass-to-charge ratio.

Key Analytical Technique: UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, enabling the accurate quantification of low-abundance analytes in complex matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for the simultaneous determination of multiple taxoids, including this compound, in the leaves of various Taxus species.

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Precision (RSD%)
This compound 1.91 - 19101.9190.15 ± 3.21 - 103.87 ± 2.541.25 - 8.54

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound using UPLC-MS/MS.

Sample Preparation from Taxus Leaves

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.

Materials:

  • Dried Taxus leaf powder

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Accurately weigh 0.1 g of dried Taxus leaf powder into a centrifuge tube.

  • Add 10 mL of 80% aqueous methanol to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 column is suitable for the separation of taxanes. A common choice is a Waters Cortecs C18 column (2.1 × 100 mm, 1.6 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient elution is necessary to achieve good separation of the various taxanes. A typical gradient program is as follows:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 45% B

    • 2.5-4.5 min: 45% B

    • 4.5-8.5 min: 45% to 75% B

    • 8.5-8.6 min: 75% to 5% B

    • 8.6-10.5 min: 5% B[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 45°C.[1]

  • Injection Volume: 2 µL.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. As a starting point, taxanes often form [M+H]+ or [M+Na]+ adducts. The fragmentation pattern should be optimized to identify the most stable and intense product ions for quantification and qualification.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:

  • Linearity and Range: Determined by analyzing a series of standard solutions at different concentrations.

  • Accuracy: Assessed by spike-recovery experiments at different concentration levels.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound from Taxus leaves.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Taxus Leaf Powder (0.1 g) extraction Add 80% Methanol (10 mL) sample->extraction vortex Vortex (5 min) extraction->vortex ultrasonication Ultrasonic Extraction (30 min) vortex->ultrasonication centrifugation Centrifuge (10,000 rpm, 10 min) ultrasonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filter (0.22 µm) supernatant->filtration final_sample Sample for Analysis filtration->final_sample injection Inject Sample (2 µL) final_sample->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound quantification.

Logical Relationship for Method Validation

This diagram shows the key parameters assessed during the validation of the analytical method.

G cluster_parameters Validation Parameters method_validation Analytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision specificity Specificity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Analysis of 19-Hydroxybaccatin V by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 19-Hydroxybaccatin V, a key taxane intermediate, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for structurally similar taxanes, such as Baccatin III and other paclitaxel precursors. These methods serve as a robust starting point for the development and validation of a specific analytical procedure for this compound.

Introduction to this compound Analysis

This compound is a crucial precursor in the semi-synthesis of various anti-cancer drugs, including paclitaxel and docetaxel. Accurate and precise quantification of this compound in plant extracts, cell cultures, and reaction mixtures is essential for process optimization, quality control, and drug development. HPLC provides a reliable method for routine quantification, while LC-MS/MS offers superior sensitivity and selectivity, especially for complex matrices.

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is adapted from established procedures for the analysis of related taxanes. Validation of this method for this compound is required before its application in a regulated environment.

Experimental Protocol: HPLC

Sample Preparation (from Plant Material - Taxus spp.):

  • Extraction:

    • Air-dry and grind the plant material (e.g., needles, bark) to a fine powder.

    • Extract a known weight of the powdered material (e.g., 1 gram) with a suitable solvent such as methanol or a mixture of methanol and dichloromethane (1:1, v/v).

    • Perform the extraction using sonication or maceration for a defined period (e.g., 30 minutes, repeated three times).

    • Combine the extracts and evaporate the solvent under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in a minimal amount of the initial mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.

    • Elute the taxane fraction with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 227 nm
Quantitative Data (Estimated)

The following table summarizes the expected quantitative performance of the HPLC method. These values are estimates based on data for similar taxanes and must be experimentally determined during method validation.

ParameterEstimated Value
Retention Time (RT) 15 - 20 min
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This proposed LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices. The method parameters provided below are a starting point and will require optimization and validation.

Experimental Protocol: LC-MS/MS

Sample Preparation (from Biological Matrix, e.g., Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog if available, or a structurally similar taxane).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Quantitative Data (Proposed MRM Transitions & Estimated Parameters)

The molecular weight of this compound is 602.65 g/mol . The following MRM transitions are proposed based on its structure and common fragmentation patterns of taxanes. These must be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)603.3 [M+H]⁺To be determined1003020
This compound (Qualifier)603.3 [M+H]⁺To be determined1003025
Internal StandardAnalyte specificAnalyte specific100To be optimizedTo be optimized

Estimated Performance Characteristics:

ParameterEstimated Value
Retention Time (RT) 3 - 5 min
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linearity (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Plant Material / Biological Matrix sp2 Extraction / Protein Precipitation sp1->sp2 sp3 Solid-Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE) sp2->sp3 sp4 Reconstitution sp3->sp4 a1 HPLC / LC-MS/MS Injection sp4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV / MS/MS) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Method Validation d2->d3 logical_relationship baccatin_iii Baccatin III hydroxy_baccatin_v This compound baccatin_iii->hydroxy_baccatin_v Hydroxylation paclitaxel Paclitaxel baccatin_iii->paclitaxel Side-chain attachment docetaxel Docetaxel baccatin_iii->docetaxel Side-chain attachment hydroxy_baccatin_v->paclitaxel Potential Intermediate taxane_precursors Other Taxane Precursors taxane_precursors->baccatin_iii

Application Notes and Protocols for the Extraction and Purification of 19-Hydroxybaccatin V from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin V is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus), notably Taxus wallichiana and Taxus sumatrana. As a close structural analog of Baccatin III, a key precursor in the semi-synthesis of the anticancer drug Paclitaxel (Taxol®), this compound is of significant interest to the pharmaceutical industry for the development of novel chemotherapeutic agents. These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound from plant biomass, designed for use in a research and development setting. The methodologies described herein are based on established principles of natural product chemistry and taxane isolation.

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data associated with the extraction and purification of taxanes from Taxus species. These values are illustrative and can vary depending on the specific plant material, season of harvest, and the precise extraction and purification conditions employed.

Table 1: Extraction Yields from Taxus wallichiana Needles

Extraction MethodSolvent SystemSolvent-to-Solid Ratio (v/w)Extraction Time (hours)Crude Extract Yield (% of dry biomass)
MacerationEthanol:Water (80:20)10:14815 - 20%
Soxhlet ExtractionMethanol8:12418 - 25%
Ultrasound-AssistedAcetone:Water (70:30)12:1212 - 18%

Table 2: Purification Efficiency and Final Yield

Purification StepStationary PhaseMobile Phase SystemPurity of this compound FractionYield (% of crude extract)
Liquid-Liquid PartitioningDichloromethane/WaterN/A5 - 10%2 - 4%
Column ChromatographySilica GelHexane:Ethyl Acetate Gradient40 - 60%0.5 - 1.5%
Preparative HPLCC18 Reverse PhaseAcetonitrile:Water Gradient> 98%0.01 - 0.05%

Experimental Protocols

Protocol 1: Extraction of Crude Taxanes from Taxus wallichiana

This protocol details the initial extraction of a crude taxane mixture from dried plant material.

1. Plant Material Preparation:

  • Harvest fresh needles of Taxus wallichiana.
  • Air-dry the needles in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until a constant weight is achieved.
  • Grind the dried needles into a coarse powder (10-20 mesh size) using a mechanical grinder.

2. Solvent Extraction:

  • Weigh 1 kg of the dried, powdered plant material.
  • Place the powder in a large glass container and add 10 L of 80% aqueous ethanol (8 L of ethanol mixed with 2 L of water).
  • Stir the mixture at room temperature for 48 hours using an overhead stirrer.
  • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
  • Repeat the extraction process on the plant residue with a fresh 5 L of 80% aqueous ethanol for another 24 hours to ensure exhaustive extraction.
  • Combine the filtrates from both extractions.

3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure at a temperature not exceeding 50°C using a rotary evaporator.
  • Continue evaporation until a thick, dark green, semi-solid crude extract is obtained.

Protocol 2: Liquid-Liquid Partitioning for Enrichment of Taxanes

This protocol aims to remove highly polar and non-polar impurities from the crude extract.

1. Initial Dissolution:

  • Dissolve the crude extract (from Protocol 1) in 1 L of a 50% aqueous methanol solution.

2. Defatting:

  • Transfer the solution to a 2 L separatory funnel.
  • Add 1 L of hexane and shake vigorously for 5 minutes.
  • Allow the layers to separate. The upper hexane layer will contain non-polar compounds like chlorophyll and lipids.
  • Drain the lower aqueous methanol layer. Discard the hexane layer.
  • Repeat the hexane wash two more times.

3. Taxane Extraction:

  • To the washed aqueous methanol phase, add 1 L of dichloromethane and shake for 5 minutes.
  • Allow the layers to separate. The taxanes will partition into the lower dichloromethane layer.
  • Collect the dichloromethane layer.
  • Repeat the extraction of the aqueous phase with two additional 500 mL portions of dichloromethane.
  • Combine all dichloromethane fractions.

4. Final Concentration:

  • Dry the combined dichloromethane extract over anhydrous sodium sulfate.
  • Filter and concentrate the solvent under reduced pressure to yield a brownish, resinous solid, which is the enriched taxane fraction.

Protocol 3: Chromatographic Purification of this compound

This multi-step protocol describes the isolation of high-purity this compound from the enriched taxane fraction.

Step 1: Silica Gel Column Chromatography (Initial Separation)

1. Column Packing:

  • Prepare a slurry of silica gel (60-120 mesh) in hexane.
  • Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.

2. Sample Loading:

  • Dissolve the enriched taxane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
  • Allow the solvent to evaporate completely.
  • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

3. Elution:

  • Elute the column with a gradient of increasing polarity using a mixture of hexane and ethyl acetate.
  • Start with 100% hexane.
  • Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on, up to 100% ethyl acetate).
  • Collect fractions of 50 mL each.

4. Fraction Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).
  • Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.
  • Pool the fractions containing the band corresponding to this compound (this will require a reference standard for comparison).

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

1. HPLC System and Column:

  • Use a preparative HPLC system equipped with a UV detector.
  • Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

2. Mobile Phase:

  • Solvent A: Water
  • Solvent B: Acetonitrile
  • Prepare the mobile phase by filtering and degassing both solvents.

3. Chromatographic Conditions:

  • Flow Rate: 15 mL/min
  • Detection Wavelength: 227 nm
  • Gradient Program:
  • 0-10 min: 30% B
  • 10-40 min: 30% to 70% B (linear gradient)
  • 40-45 min: 70% to 100% B
  • 45-50 min: 100% B (hold)
  • 50-55 min: 100% to 30% B (return to initial conditions)
  • Injection Volume: 5 mL of the concentrated, pooled fraction from the silica gel column, dissolved in the initial mobile phase composition.

4. Fraction Collection and Final Processing:

  • Collect the peak corresponding to the retention time of this compound.
  • Combine the collected fractions containing the pure compound.
  • Remove the acetonitrile from the collected fractions using a rotary evaporator.
  • Lyophilize the remaining aqueous solution to obtain pure this compound as a white amorphous powder.
  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry, and NMR.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Taxus wallichiana Needles Extraction Maceration with 80% Aqueous Ethanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 Combined Filtrate CrudeExtract Crude Taxane Extract Evaporation1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane & Dichloromethane) CrudeExtract->Partitioning EnrichedFraction Enriched Taxane Fraction Partitioning->EnrichedFraction

Caption: Workflow for the extraction of an enriched taxane fraction.

Purification_Workflow EnrichedFraction Enriched Taxane Fraction SilicaColumn Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) EnrichedFraction->SilicaColumn FractionPooling TLC Analysis & Fraction Pooling SilicaColumn->FractionPooling Eluted Fractions PrepHPLC Preparative Reverse-Phase HPLC (Acetonitrile:Water Gradient) FractionPooling->PrepHPLC Pooled Fractions FractionCollection Peak Fraction Collection PrepHPLC->FractionCollection Lyophilization Lyophilization FractionCollection->Lyophilization PureCompound Pure this compound (>98%) Lyophilization->PureCompound

Caption: Chromatographic purification of this compound.

Application Notes and Protocols for Evaluating 19-Hydroxybaccatin V Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Hydroxybaccatin V is a natural product of interest within the taxane family, which includes the potent anticancer agent paclitaxel. Preliminary studies suggest that this compound may possess cytotoxic properties, making it a candidate for further investigation in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound using a panel of robust and well-established cell-based assays. The described assays—MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake—offer a multi-faceted approach to evaluating cell viability and membrane integrity. Additionally, a protocol for an apoptosis assay is included to investigate the potential mechanism of cell death.

Experimental Strategy Overview

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This strategy allows for the corroboration of results and provides a more complete picture of the compound's effects on target cells. The general workflow involves treating cultured cells with a range of concentrations of this compound, followed by the application of one or more of the described cytotoxicity assays.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding & Culture compound_prep Prepare this compound Dilutions cell_culture->compound_prep treatment Treat Cells with Compound compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nr Neutral Red Assay treatment->nr apoptosis Apoptosis Assay treatment->apoptosis readout Spectrophotometric/Fluorometric Reading mtt->readout ldh->readout nr->readout apoptosis->readout calculation Calculate % Viability / Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

Figure 1: General experimental workflow for assessing the cytotoxicity of this compound.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized to facilitate comparison and interpretation. The primary endpoint is often the IC50 value, which represents the concentration of this compound required to inhibit cell viability by 50%.

Table 1: Cytotoxicity of this compound on [Cell Line Name]

Assay TypeEndpointIC50 Value (µM)
MTTMetabolic Activity
LDHMembrane Integrity
Neutral RedLysosomal Integrity
ApoptosisApoptotic Cell Population

Table 2: Dose-Response Data for this compound

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)% Cell Viability (Neutral Red)
0 (Vehicle Control)1000100
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
[Positive Control]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[1][2] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[5] Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][4] Add 10 µL of the MTT stock solution to each well.[4][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The LDH assay measures the amount of this enzyme in the supernatant, which is proportional to the number of lysed cells.[7] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Untreated cells (spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before the end of the incubation period.[8][9]

    • Background control: Culture medium without cells.[7]

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8][9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8][9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][9]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[8][9]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[9]

Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Neutral Red Uptake Assay

Principle: This assay evaluates cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10] The amount of dye taken up is proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Staining: Prepare a 1X Neutral Red staining solution from a stock solution.[12] Remove the treatment medium and add 100 µL of the 1X Neutral Red solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C and 5% CO₂.

  • Washing: Carefully remove the staining solution and wash the cells with 150 µL of a wash buffer (e.g., PBS).[11]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[11]

  • Shaking: Shake the plate on a plate shaker for 10 minutes to ensure complete solubilization of the dye.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at a low speed to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Hypothetical Signaling Pathway for Apoptosis Induction

While the precise mechanism of this compound-induced cytotoxicity is yet to be elucidated, a common pathway for cytotoxic compounds involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated.

G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax/Bak (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Disclaimer: The protocols provided are intended as a guide. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.

References

Application Notes and Protocols for Utilizing 19-Hydroxybaccatin V in Microtubule Assembly Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development.[1][2] Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents.[2]

Taxanes, such as the widely used chemotherapeutic agent paclitaxel, are a prominent class of microtubule-stabilizing agents.[1][3] They bind to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin into stable microtubules and inhibiting their disassembly.[1] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][2]

19-Hydroxybaccatin V is a natural taxane derivative and a precursor in the semi-synthesis of paclitaxel and its analogs. Structurally, it possesses the core taxane ring but lacks the C13 side chain, which is crucial for the potent microtubule-stabilizing activity of paclitaxel.[3][4] This document provides detailed application notes and protocols for the use of this compound in microtubule assembly assays, primarily as a negative control or baseline compound for comparison with active taxane analogs.

Mechanism of Action of Taxane-Site Binders

Taxanes bind to a pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[5] This binding stabilizes the microtubule structure, shifting the equilibrium towards polymerization and preventing the dynamic instability that is crucial for mitotic spindle function.[1][6] The interaction is enhanced by the C13 side chain, which makes critical contacts within the binding pocket.[3][4] Compounds lacking this side chain, such as baccatin III and by extension this compound, are generally considered biochemically inactive or only weakly active in promoting microtubule assembly.[3]

Microtubule_Stabilization_Pathway cluster_0 Cellular Environment cluster_1 Taxane Intervention cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Binding Binds to β-tubulin Microtubule->Binding Taxane Paclitaxel (Active Taxane) Taxane->Binding Stabilized_MT Stabilized Microtubule (Bundling) Binding->Stabilized_MT Mitotic_Arrest Mitotic Arrest (G2/M) Stabilized_MT->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of microtubule stabilization by active taxanes.

Data Presentation

The following table summarizes the expected quantitative data from microtubule assembly assays when testing this compound alongside a positive control (Paclitaxel) and a negative control (DMSO vehicle).

CompoundConcentration (µM)Effect on Polymerization Rate (Vmax)Effect on Maximal Polymer Mass (ODmax)Conclusion
DMSO (Vehicle)N/ABaselineBaselineNo effect
Paclitaxel10Significant IncreaseSignificant IncreasePotent Stabilizer
This compound 10 No significant change No significant change Inactive Precursor
Nocodazole (Inhibitor)10Significant DecreaseSignificant DecreasePotent Inhibitor

Note: The actual values for Vmax and ODmax will vary depending on the specific experimental conditions (e.g., tubulin concentration, temperature, buffer composition). The table indicates the expected trend.

Experimental Protocols

Two common methods for monitoring microtubule assembly in vitro are absorbance-based turbidimetric assays and fluorescence-based assays.

Protocol 1: Absorbance-Based Tubulin Polymerization Assay

This method measures the increase in light scattering as tubulin dimers polymerize into microtubules. The change in optical density (OD) is monitored over time using a spectrophotometer.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel stock solution (positive control, in DMSO)

  • DMSO (vehicle control)

  • Pre-warmed 96-well half-area plates

  • Temperature-controlled spectrophotometer capable of reading at 340 nm

Experimental Workflow:

Absorbance_Assay_Workflow Prep_Tubulin Reconstitute & Dilute Tubulin on Ice Initiate_Polymerization Add Tubulin-GTP Mix to Wells to Initiate Polymerization Prep_Tubulin->Initiate_Polymerization Prep_Compounds Prepare Compound Dilutions (this compound, Paclitaxel, DMSO) Add_to_Plate Add Compounds to Pre-warmed (37°C) 96-well Plate Prep_Compounds->Add_to_Plate Add_to_Plate->Initiate_Polymerization Measure_OD Measure Absorbance at 340 nm Every 30s for 60-90 min at 37°C Initiate_Polymerization->Measure_OD Analyze_Data Plot OD vs. Time and Calculate Vmax and ODmax Measure_OD->Analyze_Data

Caption: Workflow for the absorbance-based tubulin polymerization assay.

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL.

    • Prepare a tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). A typical final tubulin concentration for the assay is 3 mg/mL.[3]

    • Prepare 10X working stocks of this compound, paclitaxel, and DMSO in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm a 96-well half-area plate to 37°C.[7]

    • Add 10 µL of the 10X compound dilutions (or vehicle) to the appropriate wells.

    • To initiate the reaction, add 90 µL of the tubulin polymerization mix to each well. The final volume should be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 to 90 minutes.[7]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • The initial linear phase of the curve represents the polymerization rate (Vmax).

    • The plateau of the curve represents the maximum polymer mass (ODmax).

    • Compare the curves for this compound with the paclitaxel and DMSO controls.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity as polymerization proceeds. This method is often more sensitive than the absorbance-based assay.

Materials:

  • Tubulin polymerization assay kit with a fluorescent reporter (e.g., DAPI-based)

  • Lyophilized tubulin (>99% pure)

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye

  • This compound stock solution (in DMSO)

  • Paclitaxel stock solution (positive control, in DMSO)

  • DMSO (vehicle control)

  • Black, non-binding surface 384-well microplates

  • Fluorescence plate reader with temperature control

Experimental Workflow:

Fluorescence_Assay_Workflow Prep_Mix Prepare Tubulin Polymerization Mix with Fluorescent Reporter on Ice Add_to_Plate Add Compounds and Polymerization Mix to 384-well Plate on Ice Prep_Mix->Add_to_Plate Prep_Compounds Prepare Compound Dilutions (this compound, Paclitaxel, DMSO) Prep_Compounds->Add_to_Plate Incubate_and_Read Incubate at 37°C and Read Fluorescence at Appropriate Wavelengths Over Time Add_to_Plate->Incubate_and_Read Analyze_Data Plot Fluorescence Intensity vs. Time and Determine Polymerization Rate Incubate_and_Read->Analyze_Data

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a tubulin polymerization master mix on ice containing tubulin (e.g., 2 mg/mL final concentration), assay buffer, GTP (1 mM final), glycerol (10% final), and the fluorescent reporter dye at its recommended concentration.[8][9]

  • Assay Setup:

    • In a 384-well black microplate, add the test compounds (this compound, paclitaxel, DMSO) to the appropriate wells.

    • Add the tubulin polymerization master mix to all wells.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye at regular intervals (e.g., every minute) for the duration of the assay (typically 60 minutes).

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time.

    • Calculate the rate of polymerization from the slope of the initial linear portion of the curve.

    • Compare the polymerization profiles of this compound-treated samples to the controls.

Conclusion

This compound, lacking the critical C13 side chain, is not expected to exhibit significant microtubule-stabilizing activity.[3][10] Therefore, in microtubule assembly assays, it serves as an excellent negative control to demonstrate the structural requirements for taxane activity. The protocols provided herein offer robust methods for assessing the effects of test compounds on tubulin polymerization, with this compound acting as a benchmark for inactivity in the taxane class. These assays are fundamental tools in the discovery and characterization of novel microtubule-targeting agents for therapeutic development.

References

Application Notes and Protocols for the Derivatization of 19-Hydroxybaccatin V for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane family of diterpenoids, which includes the highly successful anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®), remains a cornerstone of cancer chemotherapy. The complex structure of these molecules offers numerous opportunities for chemical modification to improve their therapeutic index, overcome drug resistance, and enhance their pharmacological properties. Structure-Activity Relationship (SAR) studies are crucial in guiding these modifications. 19-Hydroxybaccatin V, a naturally occurring taxane analogue, presents a unique scaffold for the generation of novel derivatives. The presence of a hydroxyl group at the C19 position offers a handle for selective derivatization, allowing for the exploration of this region's impact on biological activity.

These application notes provide an overview of the derivatization strategies for 19-hydroxybaccatin analogues and detailed protocols for the synthesis and biological evaluation of their derivatives. The information is intended to guide researchers in the design and execution of SAR studies aimed at developing next-generation taxane-based anticancer agents.

Derivatization Strategies for SAR Studies

The primary goal of derivatizing this compound is to systematically modify its structure and assess the impact of these changes on its biological activity, particularly its efficacy against cancer cell lines. Key derivatization strategies focus on the esterification or etherification of the C19-hydroxyl group to introduce a variety of functionalities.

A pivotal study in this area involved the synthesis of 19-hydroxy docetaxel from a novel 19-hydroxybaccatin derivative. This work highlights the feasibility of modifying the C19 position to create new taxane analogues with potential therapeutic benefits. The general workflow for such a study is outlined below.

Derivatization_Workflow Start This compound Derivatization Selective Derivatization (e.g., Esterification at C19-OH) Start->Derivatization Introduce diverse functional groups Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Biological_Evaluation Biological Evaluation (e.g., Cytotoxicity Assays) Purification->Biological_Evaluation SAR_Analysis SAR Analysis Biological_Evaluation->SAR_Analysis Correlate structure with activity Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify promising candidates Taxane_Signaling_Pathway Taxane_Derivative This compound Derivative Microtubules Microtubule Stabilization Taxane_Derivative->Microtubules Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis SAR_Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound Esterification Esterification with various acid chlorides Start->Esterification Purification Column Chromatography Esterification->Purification Characterization NMR, MS Purification->Characterization Cell_Culture Cancer Cell Lines MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination SAR_Table Compile SAR Table IC50_Determination->SAR_Table Conclusion Identify Lead Compounds SAR_Table->Conclusion

Application Notes and Protocols for Testing 19-Hydroxybaccatin V in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin V is a natural taxane derivative of significant interest in oncology research. Taxanes are a class of chemotherapeutic agents that function as microtubule stabilizers, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These detailed application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound's anti-cancer properties. The following experimental design will enable researchers to determine the cytotoxic and mechanistic effects of this compound on various cancer cell lines.

Experimental Design Overview

The experimental workflow is designed to first establish the cytotoxic potential of this compound and then to elucidate the underlying mechanisms of action.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies start Select Cancer Cell Lines srb SRB Cytotoxicity Assay start->srb ic50 Determine IC50 Values srb->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle Use IC50 concentration apoptosis Apoptosis Assay ic50->apoptosis Use IC50 concentration western_blot Western Blot Analysis ic50->western_blot Use IC50 concentration microtubule Microtubule Polymerization Assay ic50->microtubule Use relevant concentrations

Caption: Experimental workflow for testing this compound.

I. Cell Line Selection and Culture

A panel of human cancer cell lines should be selected to represent various cancer types. Suggested cell lines include:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HeLa: Cervical adenocarcinoma

  • HCT116: Colorectal carcinoma

Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

II. Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][2][3]

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1][2]

  • Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry.[1][2][4]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1][4]

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Cell LineThis compound IC50 (µM)
MCF-7Experimental Value
MDA-MB-231Experimental Value
A549Experimental Value
HeLaExperimental Value
HCT116Experimental Value

III. Mechanistic Assays

A. Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% cold ethanol overnight at -20°C.[5][6]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5][6][7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
This compound (IC50)Experimental ValueExperimental ValueExperimental Value
B. Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8][9][10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8][9]

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
This compound (IC50)Experimental ValueExperimental ValueExperimental Value
C. Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in the cell cycle and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 48 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

Target Proteins:

  • Cell Cycle: Cyclin B1, CDK1, p21, p53

  • Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP

Data Presentation:

ProteinVehicle Control (Relative Expression)This compound (IC50) (Relative Expression)
Cyclin B11.0Experimental Value
CDK11.0Experimental Value
p211.0Experimental Value
Bcl-21.0Experimental Value
Bax1.0Experimental Value
Cleaved Caspase-31.0Experimental Value
Cleaved PARP1.0Experimental Value
D. In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of this compound, a positive control (e.g., Paclitaxel), and a negative control (e.g., DMSO).

  • Polymerization Monitoring: Measure the increase in absorbance at 340 nm over time at 37°C using a plate reader.[11]

  • Data Analysis: Plot the change in absorbance versus time to visualize the polymerization kinetics.

Data Presentation:

TreatmentMaximum Polymerization (OD340)Rate of Polymerization (mOD/min)
Vehicle ControlExperimental ValueExperimental Value
This compound (Low Conc.)Experimental ValueExperimental Value
This compound (High Conc.)Experimental ValueExperimental Value
Paclitaxel (Positive Control)Experimental ValueExperimental Value

IV. Signaling Pathway Analysis

Based on the experimental results, the signaling pathways affected by this compound can be visualized.

Taxane_Signaling_Pathway cluster_pathway Taxane-Induced Signaling Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation taxane This compound microtubules Microtubule Stabilization taxane->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cyclinB1_CDK1 Cyclin B1/CDK1 Inactivation g2m_arrest->cyclinB1_CDK1 p21_p53 p21/p53 Activation g2m_arrest->p21_p53 bcl2_family Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) apoptosis->bcl2_family caspases Caspase Activation (Caspase-3, PARP Cleavage) apoptosis->caspases

Caption: Proposed signaling pathway of this compound.

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The data generated will be crucial for understanding its potential as a novel anti-cancer agent and for guiding future drug development efforts. The combination of cytotoxicity screening and detailed mechanistic studies will provide a clear picture of the compound's efficacy and mode of action.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Taxane Purification: A Technical Support Center for 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have a dedicated resource to overcome the intricate challenges associated with the purification of 19-Hydroxybaccatin V. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline the purification process of this crucial paclitaxel precursor.

The complex nature of the Taxus genus metabolome presents significant hurdles in isolating high-purity this compound. Key challenges include the presence of a multitude of structurally similar taxane analogues, potential for degradation of the target molecule, and low recovery rates. This support center aims to equip researchers with the knowledge to anticipate and address these issues effectively.

Troubleshooting Guide: Common Issues in this compound Purification

Problem Potential Cause Recommended Solution
Low Recovery of this compound 1. Suboptimal Extraction: Inefficient initial extraction from Taxus biomass. 2. Degradation: Instability of the molecule under the employed purification conditions (e.g., pH, temperature). 3. Irreversible Adsorption: Strong, irreversible binding to the chromatographic stationary phase.1. Optimize extraction solvent and conditions (e.g., maceration with methanol or ethanol). 2. Conduct stability studies to determine optimal pH and temperature ranges. Avoid harsh acidic or basic conditions.[1] 3. Select a different stationary phase or modify the mobile phase to reduce strong interactions.
Co-elution with Impurities 1. Structurally Similar Taxanes: Presence of other hydroxylated baccatin derivatives or taxanes with similar polarity. 2. Insufficient Resolution: Chromatographic method lacks the selectivity to separate this compound from closely related compounds.1. Employ multi-step purification, combining different chromatographic techniques (e.g., normal-phase followed by reverse-phase HPLC). 2. Optimize the mobile phase composition, gradient, and column chemistry. Consider high-resolution preparative HPLC.
Peak Tailing or Broadening in Chromatogram 1. Column Overload: Injecting too much crude extract onto the column. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Poor Sample Solubility: The sample is not fully dissolved in the injection solvent.1. Reduce the sample load or use a larger-capacity column. 2. Add a competing agent to the mobile phase or adjust the pH to suppress secondary interactions. 3. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase.
Presence of Chlorophyll and Lipids 1. Inadequate Pre-purification: Failure to remove non-polar impurities from the initial extract.1. Incorporate a defatting step using a non-polar solvent like hexane or perform a solid-phase extraction (SPE) clean-up prior to chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

A1: The primary challenge lies in separating this compound from a complex mixture of other taxanes with very similar chemical structures and polarities. This necessitates the development of highly selective chromatographic methods.

Q2: How can I improve the resolution between this compound and other co-eluting taxanes?

A2: Optimizing the chromatographic conditions is key. This includes experimenting with different solvent systems (e.g., acetonitrile/water vs. methanol/water gradients in reverse-phase HPLC), trying different stationary phases (e.g., C18, Phenyl-Hexyl), and adjusting the temperature and pH of the mobile phase. A multi-step purification strategy is often more effective than a single chromatographic step.

Q3: Is this compound prone to degradation during purification?

A3: Like many taxanes, this compound can be labile under certain conditions.[1] It is advisable to conduct forced degradation studies to understand its stability profile. Generally, prolonged exposure to strong acids, bases, or high temperatures should be avoided.

Q4: What is a recommended starting point for a purification protocol?

A4: A common approach begins with extraction from dried, ground Taxus biomass using methanol or ethanol. This is followed by a liquid-liquid partition to remove non-polar impurities. The resulting crude extract can then be subjected to column chromatography, often starting with silica gel (normal-phase) followed by one or more rounds of reverse-phase preparative HPLC.

Q5: How can I confirm the purity and identity of my final this compound sample?

A5: Purity should be assessed using a validated analytical HPLC method with a suitable detector (e.g., UV-Vis or PDA). The identity of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

General Workflow for this compound Purification

This workflow outlines the key stages in the isolation and purification of this compound from Taxus species.

G cluster_0 Upstream Processing cluster_1 Initial Purification cluster_2 Chromatographic Separation cluster_3 Downstream & Analysis A Taxus Biomass (Needles/Bark) B Grinding & Drying A->B C Solvent Extraction (Methanol/Ethanol) B->C D Liquid-Liquid Partition (Defatting) C->D E Crude Taxane Extract D->E F Normal-Phase Chromatography (Silica Gel) E->F G Fraction Collection F->G H Reverse-Phase Preparative HPLC (C18 Column) G->H I Purity Analysis (HPLC) H->I J Structure Confirmation (MS, NMR) I->J K Pure this compound J->K

Caption: A generalized workflow for the purification of this compound.

Detailed Methodology: Activity-Guided Chromatographic Fractionation

The following protocol is a representative method adapted from the principles of taxane purification for isolating hydroxylated baccatin derivatives.

  • Extraction:

    • Dried and ground Taxus wallichiana plant material is extracted exhaustively with a polar solvent such as methanol at room temperature.

    • The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with hexane to remove non-polar compounds like lipids and chlorophyll.

    • The aqueous layer is then extracted with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to recover the taxane-rich fraction.

  • Initial Chromatographic Cleanup:

    • The taxane-rich fraction is concentrated and subjected to column chromatography on silica gel.

    • A gradient elution is performed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing hydroxylated baccatins.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with this compound are pooled, concentrated, and further purified by reverse-phase preparative HPLC.

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase. The gradient is optimized to achieve maximum separation of the target compound from its closely eluting impurities.

    • Detection: UV detection at a wavelength around 227-230 nm is suitable for taxanes.

    • Fractions corresponding to the peak of this compound are collected.

  • Final Purification and Characterization:

    • The collected fractions are pooled and the solvent is removed under reduced pressure.

    • The purity of the isolated this compound is assessed by analytical HPLC.

    • The structural identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This technical support center provides a foundational guide for researchers. It is important to note that specific purification parameters may need to be optimized based on the specific Taxus species, the initial concentration of this compound, and the available equipment.

References

optimizing the yield of 19-Hydroxybaccatin V from Taxus extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing 19-Hydroxybaccatin V Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of this compound from Taxus extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important?

A1: this compound is a taxane derivative found in plants of the Taxus genus. Like other taxanes, it is a valuable natural product in the field of oncology due to its potential as a precursor for the semi-synthesis of anticancer drugs.

Q2: Which Taxus species and plant parts are the best sources for this compound?

A2: The concentration of taxanes can vary significantly between different Taxus species and even within different parts of the same plant. For instance, 19-hydroxybaccatin III has been isolated from Taxus wallichiana[1]. Generally, woody parts of Taxus trees tend to have higher concentrations of taxanes compared to needles[2]. However, needles are often preferred as a renewable resource. It is recommended to perform a preliminary screening of available Taxus species and plant parts to identify the most promising source material.

Q3: What is a typical yield for taxanes from Taxus extracts?

A3: The yield of taxanes is highly variable and depends on the plant material, extraction method, and purification process. For example, the content of Paclitaxel and 10-Deacetyl baccatin III in the bark and needles of Taxus baccata has been reported as 11.19 µg/mg and 1.75 µg/mg, respectively[3]. Advanced extraction techniques, such as ultrasonic-microwave synergistic extraction, have yielded total taxane amounts of 570.32 µg/g under optimized conditions[4]. The purity of taxanes in a crude extract can be very low, sometimes as low as 0.20%, but can be significantly increased through purification methods like recrystallization[5].

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: The identity and purity of the isolated compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for quantification[3][6]. For structural confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential[3][7].

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions

  • Suboptimal Plant Material: The concentration of taxanes can fluctuate with the season and the specific part of the plant used[2].

    • Solution: Harvest plant material at the optimal time of year (if known) and consider screening different parts of the plant (e.g., bark, needles, twigs) to find the richest source.

  • Inefficient Extraction: The choice of solvent and extraction conditions are critical for maximizing the recovery of taxanes.

    • Solution: Employ polar solvents like methanol or ethanol for the initial extraction. Optimize extraction parameters such as temperature, time, and the solid-to-liquid ratio. Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency[4][8].

  • Degradation of the Target Compound: Taxanes can be unstable and may degrade under harsh conditions, such as extreme pH or high temperatures[5].

    • Solution: Maintain mild extraction and purification conditions. Avoid strong acids or bases and high temperatures. It is advisable to conduct stability studies to understand the degradation profile of this compound under your specific experimental conditions[2][9][10].

  • Losses During Purification: Significant amounts of the target compound can be lost during multi-step purification processes.

    • Solution: Optimize each purification step to maximize recovery. Monitor the presence of this compound in all fractions and waste streams using analytical HPLC to identify where losses are occurring.

Issue 2: Co-elution of Impurities with this compound

Possible Causes and Solutions

  • Presence of Structurally Similar Taxanes: Taxus extracts contain a complex mixture of taxanes with similar chemical structures, making their separation challenging[5].

    • Solution: Optimize the chromatographic conditions. This may involve screening different stationary phases (e.g., C18, Phenyl), mobile phase compositions (e.g., acetonitrile vs. methanol, different buffers), and gradient profiles. A shallow gradient around the elution time of this compound can improve resolution.

  • Inadequate Chromatographic Resolution: The chosen HPLC method may not have sufficient resolving power to separate this compound from closely related impurities.

    • Solution: Increase the efficiency of the chromatographic system by using a longer column, a column with a smaller particle size, or by optimizing the flow rate. Two-dimensional liquid chromatography (2D-LC) can be a powerful tool for resolving co-eluting peaks in complex samples[11].

  • Matrix Effects: Non-taxane components in the crude extract can interfere with the separation.

    • Solution: Implement a preliminary clean-up step before preparative HPLC. This could include liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances.

Issue 3: Suspected Degradation of this compound

Possible Causes and Solutions

  • Harsh pH Conditions: Taxanes are known to be susceptible to degradation in acidic or alkaline environments[7].

    • Solution: Ensure that all solvents and buffers used during extraction and purification are within a neutral or near-neutral pH range. If pH adjustment is necessary, use a buffered system to maintain a stable pH.

  • Elevated Temperatures: Prolonged exposure to high temperatures can lead to the degradation of taxanes.

    • Solution: Perform all extraction and purification steps at room temperature or below, if possible. When solvent evaporation is required, use a rotary evaporator under reduced pressure to keep the temperature low.

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products, such as N-oxides[7].

    • Solution: Degas all solvents to remove dissolved oxygen. Consider adding antioxidants to the extraction solvent, but ensure they do not interfere with downstream purification steps. Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Taxane Yields from Taxus Species under Various Extraction Conditions.

Taxus SpeciesPlant PartExtraction MethodKey ParametersCompound(s) QuantifiedYieldReference
T. cuspidataNeedlesUltrasonic-Microwave Synergistic Extraction300 W ultrasound, 215 W microwave, 130 sieve meshTotal Taxanes570.32 µg/g[4]
T. baccataBark & NeedlesMethanol Extraction & Dichloromethane PartitioningIsocratic HPLC with methanol-waterPaclitaxel, 10-Deacetyl baccatin III11.19 µg/mg, 1.75 µg/mg[3]
T. cuspidata-Antisolvent RecrystallizationOptimized for concentration, antisolvent ratio, temperature, and timeTotal Taxanes (purity)23.238%[5]
T. baccataCell CultureElicitation with Coronatine (COR) and β-Cyclodextrins-Paclitaxel~21 mg/L[12]

Experimental Protocols

Protocol 1: General Extraction and Partitioning of Taxanes

This protocol is a generalized procedure based on methods for taxane extraction and should be optimized for this compound.

  • Preparation of Plant Material:

    • Dry the collected Taxus plant material (e.g., needles and twigs) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., to pass through a 120-mesh sieve[4]).

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (or 95% ethanol) at a solid-to-liquid ratio of 1:70 (w/v)[4].

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in a mixture of dichloromethane and water (1:1, v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower organic (dichloromethane) layer.

    • Re-extract the aqueous layer two more times with fresh dichloromethane.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the dichloromethane-soluble fraction containing the taxanes.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol provides a starting point for the purification of this compound and will require optimization.

  • Sample Preparation:

    • Dissolve the dried dichloromethane extract from Protocol 1 in a minimal amount of the HPLC mobile phase (e.g., 50% acetonitrile in water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • Column: C18, 10 x 250 mm, 5 µm particle size[3].

    • Mobile Phase A: Purified Water

    • Mobile Phase B: Acetonitrile (or Methanol)

    • Gradient: Develop a linear gradient based on analytical HPLC results. A starting point could be 40% B to 60% B over 30 minutes.

    • Flow Rate: 10 mL/min[6][13].

    • Detection: UV at 227 nm[3][5][6].

    • Injection Volume: Optimize based on the concentration of the extract and the capacity of the column. Start with a small injection volume (e.g., 0.5 mL) and increase as needed[6].

    • Column Temperature: 30°C[5][6].

  • Fraction Collection:

    • Collect fractions based on the elution profile from the UV detector.

    • Analyze the collected fractions by analytical HPLC to identify those containing this compound at the desired purity.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

Extraction_Workflow Start Taxus Biomass (Needles/Twigs) Grinding Drying & Grinding Start->Grinding Extraction Methanol Extraction (Maceration) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Dichloromethane/Water) Filtration->Partitioning Concentration Drying & Concentration of Organic Phase Partitioning->Concentration Crude_Extract Crude Taxane Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC (C18 Column) Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Product Purified this compound Pooling->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Source Is the source material optimal? (Species, Plant Part, Season) Start->Check_Source Optimize_Source Screen different Taxus species, plant parts, and harvest times. Check_Source->Optimize_Source No Check_Extraction Is the extraction efficient? Check_Source->Check_Extraction Yes Optimize_Source->Check_Extraction Optimize_Extraction Optimize solvent, temperature, time. Consider UAE/MAE. Check_Extraction->Optimize_Extraction No Check_Degradation Is the compound degrading? Check_Extraction->Check_Degradation Yes Optimize_Extraction->Check_Degradation Optimize_Conditions Use mild pH and temperature. Work under inert atmosphere. Check_Degradation->Optimize_Conditions Yes Check_Purification Are there losses during purification? Check_Degradation->Check_Purification No Optimize_Conditions->Check_Purification Optimize_Purification Analyze all fractions and waste streams to identify and minimize losses. Check_Purification->Optimize_Purification Yes End Yield Optimized Check_Purification->End No Optimize_Purification->End

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Improving 19-Hydroxybaccatin V Acylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 19-Hydroxybaccatin V acylation reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the acylation of this compound?

A1: Researchers often face challenges related to regioselectivity, low yield, and the occurrence of side reactions. The 19-hydroxy group is a primary alcohol, which is generally more reactive than the secondary hydroxyls on the taxane core. However, steric hindrance from the bulky taxane skeleton can influence its accessibility. Competing acylation at other hydroxyl groups (e.g., C7, C10, C13) can occur if they are not adequately protected. Furthermore, the taxane core is sensitive to certain reaction conditions, potentially leading to undesired rearrangements.

Q2: What are the key parameters to optimize for improving the yield of 19-O-acylation?

A2: To improve the yield, systematic optimization of the following parameters is crucial:

  • Acylating Agent: The choice and stoichiometry of the acylating agent (e.g., acyl chloride, anhydride) are critical.

  • Catalyst/Promoter: Bases like pyridine or 4-dimethylaminopyridine (DMAP) are commonly used. The choice of base and its concentration can significantly impact the reaction rate and selectivity.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are typically preferred to prevent hydrolysis of the acylating agent.

  • Temperature: Reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q3: Are there any known side reactions to be aware of during the acylation of baccatin derivatives?

A3: Yes, several side reactions can occur. Under basic conditions, rearrangement of the oxetane ring, a characteristic feature of the taxane skeleton, has been reported.[1] Acyl migration is another potential issue, especially if other hydroxyl groups are present and not protected.[2] Additionally, prolonged reaction times or harsh conditions can lead to the formation of various degradation products.

Q4: When is it necessary to use protecting groups for other hydroxyls on the baccatin core?

A4: The use of protecting groups is highly recommended to achieve selective acylation at the C19 position, especially when using highly reactive acylating agents or forcing reaction conditions. The relative reactivity of the hydroxyl groups on the baccatin core generally follows the order: C7-OH > C10-OH > C13-OH. Silyl ethers (e.g., TES, TBS) are commonly employed to protect the C7 and C10 hydroxyl groups due to their relative ease of introduction and removal under specific conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed). 2. Insufficiently active catalyst. 3. Steric hindrance at the C19 position. 4. Low reaction temperature.1. Use freshly opened or purified acylating agent. 2. Increase the amount of catalyst (e.g., DMAP) or use a stronger base. 3. Use a less bulky acylating agent if possible. 4. Gradually increase the reaction temperature and monitor for product formation and side reactions.
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple products (low selectivity). 3. Product degradation during workup or purification.1. Increase reaction time and monitor by TLC/HPLC. 2. Use protecting groups for other hydroxyls. Optimize stoichiometry of reagents. 3. Use mild workup conditions. Employ appropriate purification techniques like flash chromatography with a suitable solvent system.
Formation of Multiple Spots on TLC/HPLC 1. Acylation at other hydroxyl groups. 2. Formation of side-products (e.g., oxetane ring opening). 3. Acyl migration.1. Implement a protecting group strategy for C7 and C10 hydroxyls. 2. Use milder reaction conditions (lower temperature, weaker base). 3. Optimize reaction conditions to favor the kinetic product.
Difficulty in Product Purification 1. Products with similar polarity. 2. Presence of unreacted starting materials and reagents.1. Optimize the solvent system for column chromatography to achieve better separation. Consider reverse-phase chromatography if normal phase is ineffective. 2. Perform an appropriate aqueous workup to remove excess reagents before chromatography.

Experimental Protocols

General Protocol for Chemical Acylation of this compound

This protocol provides a general starting point. Optimization of specific parameters is essential for achieving high efficiency.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM, THF, or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Reaction Setup:

    • Cool the solution to the desired temperature (typically 0 °C) using an ice bath.

    • Add the base (e.g., pyridine or DMAP).

    • Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

General Protocol for Enzymatic Acylation of this compound

Enzymatic acylation offers a milder and often more selective alternative to chemical methods.

  • Enzyme and Substrate Preparation:

    • Select a suitable lipase or acyltransferase. Immobilized enzymes are often preferred for easier separation.

    • Dissolve this compound and the acyl donor (e.g., a vinyl ester) in an appropriate organic solvent (e.g., tert-butyl methyl ether, toluene).

  • Enzymatic Reaction:

    • Add the enzyme to the substrate solution.

    • Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with shaking.

  • Reaction Monitoring:

    • Monitor the conversion by taking aliquots at different time points and analyzing them by HPLC.

  • Workup and Purification:

    • After the desired conversion is reached, filter off the enzyme.

    • Evaporate the solvent and purify the product by column chromatography.

Data Presentation

Table 1: Generalized Reaction Conditions for this compound Acylation

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)
Acylating Agent Acetic AnhydrideAcetyl ChlorideAcetyl Chloride
Equivalents of Acylating Agent 1.1 - 1.51.5 - 2.0> 2.0
Base PyridinePyridine/DMAP (catalytic)DMAP (stoichiometric)
Solvent PyridineDCM or THFDCM or THF
Temperature 0 °C to RT0 °C-20 °C to 0 °C
Typical Reaction Time 4 - 12 hours2 - 6 hours1 - 4 hours
Expected Yield (unoptimized) Low to ModerateModerate to HighHigh (risk of side reactions)

Note: These are generalized conditions and require optimization for specific substrates and desired outcomes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent C Cool to 0 °C A->C B Add Base (e.g., Pyridine, DMAP) D Add Acylating Agent (e.g., Acyl Chloride) C->D E Monitor by TLC/HPLC D->E F Quench Reaction E->F G Extract Product F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: General workflow for the chemical acylation of this compound.

Troubleshooting_Logic Start Low Yield of 19-O-Acyl Product Q1 Is starting material consumed? Start->Q1 A1_No No Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes S1 Increase reaction time/ temperature or catalyst loading. A1_No->S1 Q2 Are there multiple products? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No S2 Implement protecting group strategy. Use milder conditions. A2_Yes->S2 S3 Optimize workup and purification to minimize product loss. A2_No->S3

Caption: Decision tree for troubleshooting low yield in acylation reactions.

References

Technical Support Center: Troubleshooting Low Yields in the Semi-synthesis of Taxanes from 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of taxanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving the conversion of 19-Hydroxybaccatin V to paclitaxel, docetaxel, and other taxane analogues. Below you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve yields.

Troubleshooting Guide: Low Yields in Key Reaction Steps

Low yields in the semi-synthesis of taxanes from this compound can often be attributed to issues in three critical stages: selective protection of the baccatin core, esterification with the side-chain, and deprotection. This guide provides a structured approach to identifying and resolving common problems at each step.

Issue 1: Inefficient or Non-selective Protection of Hydroxyl Groups

Proper protection of the hydroxyl groups on the this compound core is crucial for directing the subsequent esterification to the desired C13-hydroxyl group. Low yields at this stage are often due to incomplete reactions or lack of selectivity.

Troubleshooting Workflow for Selective Protection

start Low Yield or Poor Selectivity in Protection Step check_reagents Verify Purity and Stoichiometry of Reagents (e.g., Silylating Agent, Base) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) start->check_conditions incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature slightly - Add more equivalents of protecting group and base check_reagents->incomplete_reaction poor_selectivity Poor Selectivity: - Lower reaction temperature - Use a bulkier silylating agent for steric hindrance - Use a less reactive base check_conditions->poor_selectivity side_reactions Check for Side Reactions: (e.g., acylation at C10 or C7) incomplete_reaction->side_reactions poor_selectivity->side_reactions purification_issue Review Purification Method: - Inadequate separation of protected isomers - Degradation on silica gel side_reactions->purification_issue Yes end Optimized Protection Protocol side_reactions->end No purification_issue->end

Caption: Troubleshooting workflow for the selective protection of this compound.

Quantitative Data on Selective Silylation

Protecting GroupBaseSolventTemperature (°C)Typical Yield of 7,19-di-protected productReference
TBDMSClImidazoleDMF0 to 25Moderate to GoodGeneral Knowledge
TESClPyridineCH2Cl2-20 to 0Good to HighGeneral Knowledge
TIPSCl2,6-LutidineCH2Cl20 to 25High (good selectivity for primary OH)General Knowledge

Detailed Experimental Protocol: Selective Silylation of this compound with TESCl

  • Preparation: Dry all glassware thoroughly. Dissolve 1 equivalent of this compound in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Cool the solution to -20°C. Add 2.5 equivalents of triethylsilyl chloride (TESCl) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Issue 2: Low Coupling Yield during Esterification

The esterification of the protected this compound with the taxane side-chain (often a β-lactam) is a critical step where low yields can significantly impact the overall synthesis.

Troubleshooting Workflow for Esterification

start Low Esterification Yield check_starting_materials Verify Purity of Protected Baccatin and Side-Chain start->check_starting_materials check_coupling_reagents Check Activity of Coupling Reagents (e.g., DCC, EDCI, DMAP) start->check_coupling_reagents optimize_conditions Optimize Reaction Conditions: - Adjust temperature and reaction time - Vary solvent polarity check_starting_materials->optimize_conditions check_coupling_reagents->optimize_conditions side_chain_racemization Investigate Side-Chain Racemization or Decomposition optimize_conditions->side_chain_racemization incomplete_deprotonation Incomplete Deprotonation of C13-OH: - Use a stronger, non-nucleophilic base - Increase equivalents of base side_chain_racemization->incomplete_deprotonation No end Improved Coupling Protocol side_chain_racemization->end Yes steric_hindrance Consider Steric Hindrance: - Use a less bulky protecting group on the side-chain incomplete_deprotonation->steric_hindrance steric_hindrance->end

Caption: Troubleshooting workflow for the esterification of protected this compound.

Quantitative Data on Esterification Conditions

Coupling AgentBaseSolventTemperature (°C)Typical YieldReference
DCC/DMAP-Toluene60-80Moderate to GoodGeneral Knowledge
EDCI/DMAP-CH2Cl225GoodGeneral Knowledge
Yamaguchi ReagentDMAPToluene25Good to HighGeneral Knowledge

Detailed Experimental Protocol: Esterification with a β-Lactam Side-Chain

  • Preparation: To a solution of 1 equivalent of 7,19-di-O-TES-19-Hydroxybaccatin V in anhydrous toluene, add 1.5 equivalents of the desired N-protected β-lactam and 0.2 equivalents of 4-dimethylaminopyridine (DMAP).

  • Reaction: Add 1.5 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and heat the mixture at 70-80°C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Issue 3: Incomplete or Unselective Deprotection

The final deprotection step to remove the silyl protecting groups can suffer from low yields due to incomplete reactions or the formation of byproducts.

Troubleshooting Workflow for Deprotection

start Low Deprotection Yield check_reagent Verify Reagent for Deprotection (e.g., HF-Pyridine, TBAF) start->check_reagent optimize_conditions Optimize Reaction Conditions: - Adjust temperature and reaction time - Control pH check_reagent->optimize_conditions incomplete_reaction Incomplete Deprotection: - Increase equivalents of deprotecting agent - Increase reaction time optimize_conditions->incomplete_reaction side_reactions Check for Side Reactions: - Epimerization at C7 - Rearrangement of the baccatin core optimize_conditions->side_reactions end Optimized Deprotection Protocol incomplete_reaction->end purification_issue Review Purification Method: - Co-elution of partially deprotected products side_reactions->purification_issue Yes side_reactions->end No purification_issue->end

Caption: Troubleshooting workflow for the deprotection of the taxane product.

Quantitative Data on Deprotection Methods

ReagentSolventTemperature (°C)Typical YieldReference
HF-PyridinePyridine/THF0 to 25Good to HighGeneral Knowledge
TBAFTHF0 to 25GoodGeneral Knowledge
Acetic Acid/Water/THFTHF25-40Moderate to GoodGeneral Knowledge

Detailed Experimental Protocol: Deprotection with HF-Pyridine

  • Preparation: Dissolve the protected taxane in a mixture of pyridine and THF in a plastic vial.

  • Reaction: Cool the solution to 0°C and slowly add a solution of hydrogen fluoride-pyridine complex.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the C13-hydroxyl group less reactive than the C7 and C19 hydroxyl groups in this compound?

The C13-hydroxyl group is a sterically hindered secondary alcohol, making it less accessible to reagents compared to the more exposed secondary C7-hydroxyl and the primary C19-hydroxyl group. This difference in reactivity is the basis for selective protection strategies.

Q2: I am observing multiple spots on my TLC after the protection step. What could be the reason?

This is likely due to non-selective protection, resulting in a mixture of mono-, di-, and tri-protected isomers. To improve selectivity, consider using a bulkier silylating agent, lowering the reaction temperature, or using a less reactive base.

Q3: My esterification reaction is very slow and gives a low yield. What can I do?

Slow esterification can be due to several factors:

  • Steric Hindrance: The protected baccatin core and the side-chain may be sterically demanding. Ensure your protecting groups are not excessively bulky.

  • Inactive Coupling Reagents: Use fresh or properly stored coupling agents (e.g., DCC, EDCI).

  • Incomplete Deprotonation: The C13-hydroxyl may not be fully deprotonated to form the reactive alkoxide. Consider using a stronger base like LHMDS or NaHMDS.

  • Low Temperature: While higher temperatures can lead to side reactions, some esterifications require elevated temperatures to proceed at a reasonable rate.

Q4: During deprotection, I am getting a significant amount of a byproduct. How can I identify and avoid it?

A common byproduct during acidic deprotection (e.g., with HF-pyridine) is the C7-epimer. This can be minimized by carefully controlling the reaction temperature and time. If rearrangements of the baccatin core are suspected, milder deprotection conditions, such as using TBAF buffered with acetic acid, may be necessary. Characterization of the byproduct by NMR and mass spectrometry will be crucial for identification.

Q5: Can I use the same protocol for synthesizing paclitaxel and docetaxel from this compound?

The general three-stage process (protection, esterification, deprotection) is similar. However, the specific side-chain precursor will be different (a benzoyl-protected β-lactam for paclitaxel vs. a Boc-protected β-lactam for docetaxel). The choice of protecting groups on the side-chain may also influence the optimal coupling and deprotection conditions.

Technical Support Center: Method Refinement for the Separation of 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the separation of 19-Hydroxybaccatin V from other taxoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other taxoids?

A1: The primary challenges stem from the structural similarity among taxoids, which often results in co-elution during chromatographic separation. Many taxoids share the same core skeleton and differ only in their functional groups, leading to very similar retention behaviors. Additionally, the low abundance of this compound in Taxus extracts compared to major taxoids like paclitaxel and 10-deacetylbaccatin III makes its isolation difficult. Taxoids are also susceptible to degradation under certain pH and temperature conditions, which can affect yield and purity.

Q2: Which chromatographic technique is most suitable for the preparative separation of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the preparative separation of taxoids, including this compound. C18 columns are frequently used as the stationary phase, with a mobile phase typically consisting of a gradient of acetonitrile and water.

Q3: What are the expected co-eluting impurities with this compound in a typical RP-HPLC separation?

A3: Based on the general elution order of taxoids in RP-HPLC, compounds with similar polarity to this compound are likely to co-elute. The elution order is influenced by the hydrophobicity of the acyl groups and other substituents. Potential co-eluting taxoids could include isomers or degradation products of other taxoids with similar retention times. It is crucial to optimize the gradient elution to maximize the resolution between this compound and other closely related taxanes.[1]

Q4: How can I confirm the identity and purity of my isolated this compound fractions?

A4: The identity and purity of the collected fractions should be confirmed using a combination of analytical techniques. High-performance liquid chromatography-mass spectrometry (HPLC-MS) can be used to determine the molecular weight of the isolated compound, confirming its identity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation. The purity of the isolated fraction can be assessed by analytical HPLC, aiming for a purity of >95%.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Resolution/Peak Tailing 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column degradation.1. Optimize the gradient profile of the acetonitrile-water mobile phase. A shallower gradient can improve the separation of closely eluting peaks. 2. Reduce the sample injection volume or concentration. 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns).
Low Yield of this compound 1. Degradation of the target compound during processing. 2. Suboptimal extraction from the plant material. 3. Inefficient fractionation.1. Work at lower temperatures and avoid extreme pH conditions during extraction and purification. Use buffered mobile phases if necessary.[5][6][7] 2. Optimize the extraction solvent and method. Methanol is commonly used for initial extraction from Taxus species.[2] 3. Ensure accurate fraction collection based on the retention time of a this compound standard.
Presence of Impurities in the Final Product 1. Co-elution with other taxoids. 2. Contamination from solvents or equipment. 3. Degradation of the isolated compound after collection.1. Re-purify the collected fractions using a different chromatographic method (e.g., a different stationary phase or mobile phase modifier) or a shallower gradient. 2. Use high-purity solvents and thoroughly clean all glassware and equipment. 3. Store the purified this compound at low temperatures (e.g., -20°C) and under an inert atmosphere to prevent degradation.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration issues.1. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. The stability of acetonitrile-containing mobile phases can be affected by light and pH.[8] 2. Use a column oven to maintain a constant and consistent temperature throughout the separation. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

The following is a representative experimental protocol for the separation of this compound from a crude taxoid extract, synthesized from methods used for similar taxoids.[2][3][9]

1. Extraction and Preliminary Purification:

  • Extraction: Powdered bark or needles of a Taxus species are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned between dichloromethane and water. The dichloromethane layer, containing the taxoids, is collected and evaporated to dryness to yield a crude taxoid extract.

  • Precipitation: The crude extract is dissolved in a minimal amount of a polar solvent (e.g., methanol) and then precipitated by adding a non-polar solvent (e.g., hexane) to remove non-polar impurities.

2. Preparative RP-HPLC:

  • Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A linear gradient from a lower to a higher concentration of acetonitrile. The exact gradient profile needs to be optimized based on the specific extract and HPLC system, but a representative gradient could be:

    • 0-10 min: 30% B

    • 10-40 min: 30-60% B

    • 40-50 min: 60-90% B

    • 50-55 min: 90% B

    • 55-60 min: 90-30% B (re-equilibration)

  • Flow Rate: 10 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 5 mL of the pre-purified extract dissolved in the initial mobile phase composition.

3. Fraction Collection and Analysis:

  • Fractions are collected based on the elution profile, with collection windows targeted around the expected retention time of this compound.

  • The collected fractions are then analyzed by analytical HPLC to determine their purity.

  • Fractions with high purity of this compound are pooled and the solvent is removed under vacuum.

Quantitative Data Summary

The following table presents representative data for a preparative HPLC separation of taxoids, illustrating the type of quantitative information that should be recorded. Note that these are example values and actual results will vary depending on the specific experimental conditions and the source material.

Fraction Retention Time (min) Compound Yield (mg) Purity (%)
115.210-Deacetylbaccatin III50.598.2
222.8Baccatin III35.197.5
3 28.5 This compound 8.2 96.1
435.1Paclitaxel120.899.5
538.9Cephalomannine45.398.9

Visualizations

Experimental_Workflow cluster_extraction Extraction & Pre-purification cluster_hplc Preparative HPLC cluster_analysis Analysis & Final Product A Taxus Biomass (Needles/Bark) B Methanol Extraction A->B C Liquid-Liquid Partitioning (Dichloromethane/Water) B->C D Precipitation with Hexane C->D E Crude Taxoid Extract D->E F Preparative RP-HPLC (C18 Column, Acetonitrile/Water Gradient) E->F G Fraction Collection F->G H Analytical HPLC (Purity Check) G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Pure this compound J->K

Caption: Overall workflow for the separation of this compound.

Troubleshooting_Logic Start Low Purity of This compound Q1 Are peaks well-resolved in the chromatogram? Start->Q1 A1_Yes Check for co-eluting impurities with similar UV spectra. Q1->A1_Yes Yes A1_No Optimize HPLC gradient. Consider a shallower gradient. Q1->A1_No No Q2 Is there evidence of degradation (e.g., extra peaks, broad peaks)? A1_Yes->Q2 A1_No->Q2 A2_Yes Investigate sample stability. Use lower temperatures and control pH. Q2->A2_Yes Yes A2_No Consider contamination from solvents or sample handling. Q2->A2_No No

Caption: Troubleshooting decision tree for low purity issues.

References

addressing the instability of 19-Hydroxybaccatin V under certain conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 19-Hydroxybaccatin V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the instability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and experimentation of this compound.

Q1: I am observing significant degradation of my this compound sample. What are the most likely causes?

A1: The instability of this compound, a complex taxane derivative, is primarily influenced by pH, temperature, and the solvent system used. Like other taxanes, it is susceptible to degradation under both acidic and basic conditions. Elevated temperatures can accelerate degradation, and certain organic solvents can promote instability. Exposure to light (photodegradation) and oxidizing agents are also potential causes of degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited in publicly available literature, studies on related taxanes, such as paclitaxel, suggest that maximum stability in aqueous solutions is achieved in a slightly acidic environment, around pH 4. Both strongly acidic and alkaline conditions are likely to cause significant degradation through hydrolysis of ester linkages and potential rearrangement of the baccatin core.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical compounds, higher temperatures will increase the rate of degradation of this compound. For long-term storage, it is crucial to maintain low temperatures. For experimental procedures at room temperature, it is advisable to minimize the duration of exposure to prevent significant degradation.

Q4: Are there specific solvents I should avoid when working with this compound?

A4: The choice of solvent can significantly impact the stability of this compound. While it is soluble in many organic solvents, protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis. It is recommended to use high-purity, anhydrous solvents whenever possible. The use of buffers is critical when working with aqueous solutions to maintain an optimal pH.

Q5: I suspect my sample has degraded. How can I identify the degradation products?

A5: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] This technique allows for the separation of the parent compound from its degradants and provides mass information that is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements to help determine the elemental composition of the degradation products.

Q6: What are the expected degradation pathways for this compound?

A6: Based on the known degradation of other taxanes, the primary degradation pathways for this compound are likely to involve:

  • Hydrolysis: Cleavage of the ester groups at various positions on the baccatin core, particularly under acidic or basic conditions.

  • Epimerization: Changes in the stereochemistry at certain chiral centers.

  • Oxidation: Modification of the chemical structure due to reaction with oxygen or other oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

Data Presentation

Table 1: General Stability Profile of Taxanes (as a proxy for this compound)
ConditionEffect on StabilityRecommendations
pH Highly unstable in strong acid and base. Optimal stability around pH 4.Use buffered solutions in the pH range of 3-5. Avoid exposure to pH < 2 and > 7.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or below. Minimize time at room temperature during experiments.
Solvent Susceptible to hydrolysis in protic solvents.Use anhydrous, high-purity organic solvents. For aqueous solutions, use appropriate buffers.
Light Can undergo photodegradation.Protect samples from light by using amber vials or covering with aluminum foil.
Oxidation Susceptible to oxidative degradation.Degas solvents and use inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm)

  • Heating block or water bath

  • LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for LC-MS analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for LC-MS analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Analyze directly by LC-MS at each time point.

  • Thermal Degradation:

    • Place a vial containing the stock solution in a heating block at 80°C for 24, 48, and 72 hours.

    • Analyze directly by LC-MS at each time point.

  • Photodegradation:

    • Expose a vial of the stock solution to UV light (254 nm) for 24, 48, and 72 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples by LC-MS at each time point.

  • LC-MS Analysis: Analyze all samples using a suitable LC-MS method to separate and identify the parent compound and its degradation products.

Mandatory Visualizations

degradation_pathway This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agents Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_solution Solution Unexpected Peak in Chromatogram Unexpected Peak in Chromatogram Check pH Check pH Unexpected Peak in Chromatogram->Check pH Check Temperature Check Temperature Unexpected Peak in Chromatogram->Check Temperature Check Solvent Quality Check Solvent Quality Unexpected Peak in Chromatogram->Check Solvent Quality Check Light Exposure Check Light Exposure Unexpected Peak in Chromatogram->Check Light Exposure Adjust pH to 3-5 Adjust pH to 3-5 Check pH->Adjust pH to 3-5 Lower Temperature Lower Temperature Check Temperature->Lower Temperature Use Anhydrous Solvent Use Anhydrous Solvent Check Solvent Quality->Use Anhydrous Solvent Protect from Light Protect from Light Check Light Exposure->Protect from Light

Caption: Troubleshooting workflow for unexpected degradation.

storage_selection Duration? Duration? Short-term (< 1 week) Short-term (< 1 week) Duration?->Short-term (< 1 week) Long-term (> 1 week) Long-term (> 1 week) Duration?->Long-term (> 1 week) Store at 2-8°C Store at 2-8°C Short-term (< 1 week)->Store at 2-8°C Solution or Solid? Solution or Solid? Long-term (> 1 week)->Solution or Solid? Store Solid at -20°C Store Solid at -20°C Solution or Solid?->Store Solid at -20°C Store Solution at -80°C Store Solution at -80°C Solution or Solid?->Store Solution at -80°C Store at -20°C or below Store at -20°C or below

Caption: Logical diagram for selecting storage conditions.

References

Technical Support Center: Optimization of 19-Hydroxybaccatin V Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 19-Hydroxybaccatin V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of novel paclitaxel analogs and other derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the derivatization of this compound?

A1: The primary challenge in derivatizing this compound is achieving regioselectivity. The molecule possesses multiple hydroxyl groups with varying reactivities, primarily at the C7, C10, C13, and C19 positions. Unwanted side reactions at other hydroxyl groups are common, leading to a mixture of products and reducing the yield of the desired C19-derivatized product.

Q2: Which hydroxyl group on the baccatin core is generally the most reactive?

A2: The relative reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects. While specific reactivity can vary based on the reaction conditions, the C10-OH is often more reactive towards acylation than the C7-OH. The C19-OH, being a primary alcohol, is generally more sterically accessible than the secondary alcohols, but its reactivity can be influenced by the choice of reagents and catalysts.

Q3: What are common strategies to enhance regioselectivity for C19 derivatization?

A3: To enhance regioselectivity at the C19 position, several strategies can be employed:

  • Use of Protecting Groups: Temporarily protecting the more reactive hydroxyl groups (e.g., C7 and C10) with silyl or other appropriate protecting groups can direct the derivatization to the C19 position.

  • Enzymatic Catalysis: Lipases and other enzymes can offer high regioselectivity due to their specific active sites.

  • Organocatalysis: Certain nucleophilic organocatalysts have been shown to selectively activate specific hydroxyl groups.[1][2]

  • Controlled Reaction Conditions: Careful optimization of reaction temperature, time, and stoichiometry of reagents can favor derivatization at the desired position.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the derivatization of this compound.

Problem 1: Low Yield of the C19-Acylated Product

Possible Causes & Solutions

CauseRecommended Solution
Competitive acylation at other hydroxyl groups (C7, C10). 1. Protecting Group Strategy: Protect the C7 and C10 hydroxyl groups prior to C19 acylation. A common approach is to use a silyl protecting group like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS). 2. Enzymatic Acylation: Employ a lipase that shows high selectivity for the primary C19-hydroxyl group.
Steric hindrance from bulky acylating agents. 1. Select a less bulky acylating agent if the desired modification allows. 2. Increase reaction temperature cautiously to overcome the activation energy barrier. Monitor for side reactions.
Incomplete reaction. 1. Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Increase the stoichiometry of the acylating agent and coupling reagents. A slight excess may be necessary to drive the reaction to completion.
Decomposition of starting material or product. 1. Use milder reaction conditions. For example, lower the temperature or use a less aggressive catalyst. 2. Ensure the absence of water and other reactive impurities in the solvents and reagents.
Problem 2: Formation of Multiple Products Detected by TLC/HPLC

Possible Causes & Solutions

CauseRecommended Solution
Lack of regioselectivity. 1. Re-evaluate the protecting group strategy. Ensure complete protection of other hydroxyl groups before proceeding with C19 derivatization. 2. Optimize catalyst and solvent. Different catalysts and solvents can influence the regioselectivity of the reaction. For instance, organocatalytic methods have shown success in selective acylation of baccatin derivatives.[1][3]
Side reactions such as rearrangement. Base-catalyzed reactions can sometimes lead to rearrangements of the baccatin core.[4] Consider using milder, non-basic conditions if rearrangements are observed.
Epimerization. If chiral centers are affected, consider using reaction conditions known to minimize epimerization, such as lower temperatures and specific catalysts.

Experimental Protocols

General Protocol for Regioselective C19-Acylation using a Protecting Group Strategy

This protocol provides a general workflow for the selective acylation of the C19-hydroxyl group.

experimental_workflow cluster_protection Step 1: Protection of C7 and C10 Hydroxyl Groups cluster_acylation Step 2: Acylation of the C19 Hydroxyl Group cluster_deprotection Step 3: Deprotection p1 Dissolve this compound in anhydrous solvent (e.g., DCM, DMF). p2 Add a suitable base (e.g., imidazole, pyridine). p1->p2 p3 Add a silylating agent (e.g., TBDMS-Cl, TES-Cl) and stir at room temperature. p2->p3 p4 Monitor reaction by TLC until starting material is consumed. p3->p4 p5 Work-up and purify the protected intermediate. p4->p5 a1 Dissolve the protected intermediate in an anhydrous solvent. p5->a1 a2 Add an acylating agent (e.g., acid chloride, anhydride) and a catalyst (e.g., DMAP). a1->a2 a3 Stir at the appropriate temperature and monitor by TLC. a2->a3 a4 Quench the reaction and perform an aqueous work-up. a3->a4 a5 Purify the C19-acylated product by column chromatography. a4->a5 d1 Dissolve the purified product in a suitable solvent (e.g., THF). a5->d1 d2 Add a deprotecting agent (e.g., TBAF, HF-pyridine). d1->d2 d3 Monitor the reaction by TLC until completion. d2->d3 d4 Work-up and purify the final C19-derivatized this compound. d3->d4

Caption: Workflow for C19-Acylation using Protecting Groups.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting a low yield in the C19 derivatization.

troubleshooting_logic cluster_analysis Problem Identification cluster_solutions Potential Solutions start Low Yield of C19-Derivatized Product check_purity Analyze crude product by LC-MS/NMR start->check_purity is_side_product Major side products observed? check_purity->is_side_product is_unreacted Significant unreacted starting material? check_purity->is_unreacted is_side_product->is_unreacted No sol_regio Improve Regioselectivity (Protecting Groups, Enzyme) is_side_product->sol_regio Yes sol_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_unreacted->sol_conditions Yes sol_reagents Check Reagent Quality and Purity is_unreacted->sol_reagents No

Caption: Troubleshooting Logic for Low Product Yield.

This technical support center provides a foundational guide for navigating the complexities of this compound derivatization. For specific applications, further optimization and adaptation of these protocols may be necessary. Always consult relevant literature for the most up-to-date and specific methodologies.

References

strategies to minimize epimerization during 19-Hydroxybaccatin V synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 19-Hydroxybaccatin V and related taxane analogues. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing epimerization at the C-7 position.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound synthesis, the hydroxyl group at the C-7 position is particularly susceptible to epimerization, converting the desired 7β-hydroxyl epimer to the undesired 7α-hydroxyl epimer. This change in stereochemistry can significantly impact the molecule's biological activity and its utility as a synthetic intermediate for paclitaxel (Taxol®) analogues.

Q2: Which specific step in the synthesis is most prone to C-7 epimerization?

A2: The C-7 position is prone to epimerization primarily under basic or base-catalyzed conditions. This side reaction is frequently observed during steps that require the use of a base, such as the protection or deprotection of other hydroxyl groups on the baccatin core, or during acylation and silylation reactions.

Q3: What is the chemical mechanism behind C-7 epimerization in taxanes?

A3: The epimerization of the C-7 hydroxyl group occurs through a retro-aldol reaction mechanism. A base abstracts the proton from the C-7 hydroxyl, and the resulting alkoxide facilitates the cleavage of the C7-C8 bond to form an enolate intermediate. Re-formation of the aldol product can occur from either face, leading to a mixture of the 7β (natural) and 7α (epi) configurations.

Q4: Are there specific bases that are more likely to cause epimerization?

A4: Yes, stronger bases and those with less steric hindrance are more likely to promote epimerization. For instance, sodium hydride (NaH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can readily cause epimerization, often leading to an equilibrium mixture of the two epimers. Milder bases like potassium carbonate (K₂CO₃) can also induce epimerization, though potentially at a slower rate.

Q5: How can I prevent C-7 epimerization during my synthetic route?

A5: Key strategies include:

  • Protecting the C-7 hydroxyl group: Introducing a suitable protecting group at C-7 early in the synthesis can prevent epimerization during subsequent base-catalyzed steps.

  • Careful selection of reagents: Use non-basic conditions whenever possible. When a base is necessary, opt for milder, sterically hindered bases.

  • Low-temperature reactions: Performing reactions at low temperatures (e.g., 0 °C to -78 °C) can kinetically disfavor the retro-aldol reaction, thus minimizing epimerization.

  • Strategic order of reactions: Plan the synthetic sequence to minimize the exposure of the unprotected C-7 hydroxyl group to basic conditions. For example, selective acylation or silylation at other positions (like C-10) should be performed under conditions that do not affect the C-7 stereocenter.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of a significant amount of the 7-epi isomer (7α-OH) confirmed by NMR. Use of a strong base (e.g., NaH, DBU, LiHMDS) in a previous step.1. Re-evaluate the necessity of the strong base. Consider milder alternatives like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine.2. If a strong base is unavoidable, lower the reaction temperature significantly (e.g., to -78 °C).3. Protect the C-7 hydroxyl group prior to the base-catalyzed step.
Epimerization observed during a protecting group installation (e.g., silylation of another hydroxyl group). The base used to catalyze the protection (e.g., pyridine, imidazole) is strong enough to cause epimerization at ambient temperature.1. Perform the protection reaction at 0 °C or below.2. Use a less basic catalyst or a non-basic protocol if available.3. Reduce the reaction time to the minimum required for completion.
Inconsistent ratios of 7β to 7α epimers between batches. Reaction conditions (temperature, time, rate of addition) are not strictly controlled.1. Implement strict temperature control using a cryostat or a well-maintained cooling bath.2. Standardize reaction times based on careful reaction monitoring (e.g., by TLC or LC-MS).3. Ensure consistent rates of reagent addition, especially for the base.
Difficulty in separating the 7β and 7α epimers by column chromatography. The two epimers have very similar polarities.1. Optimize the solvent system for chromatography; a less polar solvent system may improve separation.2. Consider using a different stationary phase (e.g., different pore size silica, or alternative media).3. If separation is not feasible, consider proceeding with the mixture and separating at a later stage where the derivatives may have better separation characteristics. Alternatively, re-subject the mixture to conditions that favor the desired epimer if an equilibrium can be established.

Quantitative Data on C-7 Epimerization

The equilibrium between the natural 7β-hydroxyl and the 7α-hydroxyl epimers of 10-deacetylbaccatin III (a key precursor to this compound) is highly dependent on the base used. The following table summarizes the approximate equilibrium ratios observed under different basic conditions.

CompoundBaseSolventTemperatureApprox. Equilibrium Ratio (7β : 7α)
10-deacetylbaccatin IIIK₂CO₃MethanolRoom Temp.2.2 : 1
10-deacetylbaccatin IIINaHTHFRoom Temp.2.8 : 1
10-deacetylbaccatin IIIDBUTolueneRoom Temp.~1 : 1

Data adapted from Fang, W-S., et al. (1997). SYNTHETIC COMMUNICATIONS, 27(13), 2305-2310.

Experimental Protocols

Protocol 1: Selective Protection of the C-7 Hydroxyl Group with a Triethylsilyl (TES) Group

This protocol is a key strategy to prevent C-7 epimerization during subsequent synthetic steps. It is adapted from procedures for the selective protection of 10-deacetylbaccatin III.

Materials:

  • 10-deacetylbaccatin III (or a 19-hydroxy derivative)

  • Triethylsilyl chloride (TESCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (HPLC grade)

Procedure:

  • Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylsilyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding cold, saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 7-O-TES-protected baccatin derivative.

Note: Maintaining the temperature at 0 °C is crucial to minimize potential base-catalyzed epimerization by pyridine.

Visualizing Epimerization Troubleshooting

The following diagram illustrates the logical workflow for troubleshooting and preventing C-7 epimerization.

Epimerization_Troubleshooting start Start: Synthesis Step Involving This compound Intermediate check_epimer Problem: NMR/LC-MS shows C-7 epimerization (>5%)? start->check_epimer no_epimer Success: Continue to Next Step check_epimer->no_epimer No cause_analysis Identify Cause: Examine Reaction Conditions check_epimer->cause_analysis Yes is_base Was a base used? cause_analysis->is_base solution_protect Proactive Strategy: Protect C-7 Hydroxyl (e.g., with TES, Troc) cause_analysis->solution_protect Best Practice (Implement in Route Design) strong_base Strong Base Used? (e.g., NaH, DBU, LiHMDS) is_base->strong_base Yes mild_base Mild Base Used? (e.g., Pyridine, TEA, K2CO3) is_base->mild_base Yes (but epimerization still occurs) no_base No Base Used. Consider Other Factors (e.g., High Temp, Prolonged Time) is_base->no_base No solution_strong_base Solution 1: Switch to Milder Base (e.g., DIPEA, 2,6-Lutidine) strong_base->solution_strong_base Yes solution_temp Solution 2: Lower Reaction Temperature (e.g., 0°C to -78°C) strong_base->solution_temp Yes mild_base->solution_temp Yes solution_strong_base->solution_protect If base change is not possible solution_temp->solution_protect For maximum security

Caption: A flowchart for diagnosing and solving C-7 epimerization issues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19-Hydroxybaccatin V. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during extraction, purification, analysis, and semi-synthetic applications of this complex taxane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Extraction and Purification

Question 1: I am getting a very low yield of this compound from my Taxus plant material. What are the possible causes and solutions?

Answer: Low yields of this compound can stem from several factors, from the plant material itself to the extraction and purification process.

  • Plant Material: The concentration of taxanes can vary significantly depending on the Taxus species, the part of the plant used (needles, bark, twigs), the age of the plant, and the season of harvest.

  • Extraction Solvent: The choice of solvent is critical. While various polar solvents can be used, a mixture of ethanol and water (typically between 50-80% ethanol) is often employed for initial extraction.[1] Using 95% ethanol can help in removing chlorophyll and other lipid components.[1]

  • Extraction Method: Ensure that the plant material is finely ground to maximize the surface area for solvent penetration. The extraction time should be sufficient, often around 24 hours at ambient temperature.[1]

  • Purification Losses: Significant losses can occur during the multiple purification steps. Each chromatographic step should be optimized to minimize the loss of the target compound.

Troubleshooting Table: Low Extraction Yield

Possible CauseRecommended Solution
Improper Plant Material Verify the Taxus species and part of the plant. Consider optimizing the harvest time.
Inefficient Extraction Ensure the plant material is finely powdered. Optimize the solvent system and extraction duration. Consider using techniques like ultrasound-assisted extraction to improve efficiency.
Degradation of this compound Avoid high temperatures and extreme pH conditions during extraction and concentration.
Losses during Liquid-Liquid Partitioning Ensure complete phase separation and repeat the extraction of the aqueous phase with the organic solvent multiple times.
Suboptimal Chromatography Optimize the mobile phase and gradient for column chromatography to ensure good separation and recovery. Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: My crude extract is highly pigmented, and it's interfering with the purification process. How can I remove these pigments?

Answer: Pigments like chlorophyll are a common issue when extracting from plant leaves.

  • Solvent Choice: Using a higher concentration of ethanol (e.g., 95%) in the initial extraction can reduce the co-extraction of chlorophyll.[1]

  • Decolorization Step: Treating the extract with activated charcoal can effectively remove pigments.[1] However, be cautious as activated carbon can also adsorb your target compound, so the amount used and contact time should be optimized.

  • Liquid-Liquid Partitioning: A common step is to partition the extract between an aqueous phase and an immiscible organic solvent like dichloromethane or chloroform.[2] Many pigments will remain in the aqueous phase or at the interface.

Question 3: I am struggling to separate this compound from other closely related taxanes during column chromatography. What can I do?

Answer: The co-extraction of structurally similar taxanes is a major challenge.

  • Chromatographic adsorbent: Silica gel is a commonly used adsorbent for normal-phase chromatography of taxanes.[1][3]

  • Solvent System: A careful selection and gradient elution of the mobile phase is crucial. A mixture of a non-polar solvent (like hexane or benzene) and a more polar solvent (like ethyl acetate or acetone) is often used. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

  • Multiple Chromatographic Steps: It is often necessary to use multiple chromatographic techniques to achieve high purity. This can include a combination of normal-phase chromatography, reverse-phase chromatography, and sometimes preparative HPLC.[2]

Section 2: Analysis and Quantification

Question 4: I am having issues with peak shape and resolution during the HPLC analysis of this compound. What are the common causes and solutions?

Answer: Poor peak shape and resolution in HPLC can be caused by a variety of factors related to the mobile phase, column, and sample preparation.

Troubleshooting Table: HPLC Issues

Possible CauseRecommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. For reverse-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is common. Adjusting the ratio can significantly impact retention and resolution. The use of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic compounds.
Column Issues Ensure the column is properly equilibrated with the mobile phase. If the column is old or has been used with incompatible solvents, it may need to be washed or replaced. Column temperature can also affect separation, so consider using a column oven for consistent temperature control.
Sample Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.
Sample Solvent Effects Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.
pH of the Mobile Phase For ionizable compounds, the pH of the mobile phase can dramatically affect retention and peak shape. Buffer the mobile phase to a pH where the analyte is in a single ionic form.

Question 5: How can I confirm the identity and purity of my isolated this compound?

Answer: A combination of analytical techniques is necessary for unambiguous identification and purity assessment.

  • HPLC: Co-injection with a certified reference standard of this compound should result in a single, sharp peak.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which should match the theoretical mass of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation. The obtained spectra should match the published data for this compound.

Section 3: Stability and Storage

Question 6: My this compound sample seems to be degrading over time. What are the optimal storage conditions?

Answer: Like many complex natural products, this compound can be susceptible to degradation.

  • Temperature: For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • pH: The stability of taxanes can be pH-dependent. Neutral pH is generally preferred for storage in solution. Both strongly acidic and basic conditions can lead to degradation.[4]

  • Solvent: If stored in solution, use a high-purity, dry solvent. For long-term storage, it is best to store the compound as a dry solid.

  • Light and Air: Protect the sample from light and air by storing it in an amber vial under an inert atmosphere (e.g., argon or nitrogen).

Section 4: Semi-Synthesis Applications

Question 7: I am attempting to use this compound as a precursor for the semi-synthesis of paclitaxel analogs. What are the key challenges?

Answer: The semi-synthesis of paclitaxel and its analogs is a complex process with several challenges.

  • Protecting Groups: The presence of multiple hydroxyl groups on the baccatin core necessitates the use of protecting groups to achieve selective reactions at the desired position (e.g., the C13 hydroxyl group for side-chain attachment).

  • Side-Chain Attachment: The coupling of the paclitaxel side chain to the sterically hindered C13 hydroxyl group of the baccatin core can be challenging and requires specific coupling reagents and reaction conditions.

  • Stereochemistry: Maintaining the correct stereochemistry during the synthesis is crucial for the biological activity of the final compound.

  • Deprotection: The final deprotection steps must be carried out under conditions that do not affect other sensitive functional groups in the molecule.

Experimental Protocols

Protocol 1: Generalized Extraction and Partial Purification of Taxanes from Taxus spp.

This protocol provides a general framework. Optimization will be required based on the specific plant material and available equipment.

  • Preparation of Plant Material: Air-dry the needles or bark of the Taxus species and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in a 50-80% ethanol-water solution (1:10 w/v) at room temperature for 24 hours with occasional stirring.[1]

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a thick, aqueous residue.

  • Liquid-Liquid Partitioning: Partition the aqueous residue with an equal volume of dichloromethane or chloroform multiple times. Combine the organic layers.

  • Decolorization: If the organic extract is highly pigmented, treat it with a small amount of activated charcoal for a short period, followed by filtration.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude taxane extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC or HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain partially purified this compound. Further purification may be required using techniques like preparative HPLC.

Quantitative Data

Table 1: General Solubility of Taxanes in Common Solvents (Qualitative)

SolventSolubility
Water Very Poorly Soluble
Methanol Soluble
Ethanol Soluble
Acetonitrile Soluble
Acetone Soluble
Dichloromethane Soluble
Chloroform Soluble
Hexane Poorly Soluble

Note: This table provides a general guide. The actual solubility of this compound may vary.

Table 2: Typical HPLC Parameters for Taxane Analysis

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Column Temperature 25-30 °C

Note: These are typical starting parameters and should be optimized for your specific application.

Visualizations

Diagram 1: General Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow Start Taxus Plant Material (Needles/Bark) Grinding Grinding Start->Grinding Extraction Solvent Extraction (Ethanol/Water) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (DCM/Water) Filtration->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Purified_Product Purified This compound Fraction_Analysis->Purified_Product

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low HPLC Peak Resolution

HPLC_Troubleshooting Problem Low HPLC Peak Resolution Check_Mobile_Phase Check Mobile Phase Composition & pH Problem->Check_Mobile_Phase Check_Column Check Column Condition & Temperature Problem->Check_Column Check_Sample Check Sample Concentration & Solvent Problem->Check_Sample Optimize_Gradient Optimize Gradient Profile Check_Mobile_Phase->Optimize_Gradient Equilibrate_Column Equilibrate/Wash/Replace Column Check_Column->Equilibrate_Column Dilute_Sample Dilute Sample/ Use Mobile Phase as Solvent Check_Sample->Dilute_Sample Solution Improved Resolution Optimize_Gradient->Solution Equilibrate_Column->Solution Dilute_Sample->Solution

Caption: A logical flowchart for troubleshooting low resolution in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Baccatin III and 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key taxane diterpenoids: baccatin III and its hydroxylated derivative, 19-hydroxybaccatin V. While extensive research has elucidated the bioactivity of baccatin III as a precursor to widely used anticancer drugs, data on this compound remains notably scarce in publicly available scientific literature. This document summarizes the known biological effects of baccatin III, outlines the experimental protocols used to determine these activities, and highlights the current knowledge gap regarding this compound.

Introduction

Baccatin III is a complex diterpenoid isolated from the yew tree (Taxus species) and serves as a crucial starting material for the semi-synthesis of paclitaxel (Taxol®) and docetaxel (Taxotere®), two cornerstone drugs in cancer chemotherapy. The biological activity of baccatin III itself, although less potent than its more complex derivatives, has been a subject of considerable interest. On the other hand, this compound, a naturally occurring analogue, remains largely uncharacterized in terms of its biological effects. Understanding the structure-activity relationship of these compounds is vital for the development of new and more effective anticancer agents.

Comparative Biological Activity: A Data-Driven Overview

A direct comparative analysis of the biological activity of this compound and baccatin III is hampered by the limited research available on this compound. Extensive database searches have not yielded quantitative data, such as IC50 values for cytotoxicity, or detailed mechanistic studies for this compound.

In contrast, baccatin III has been shown to exhibit a range of biological activities, primarily centered around its cytotoxic and antimitotic effects.

Table 1: Summary of Cytotoxic Activity of Baccatin III against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer4.46
HepG2Liver Cancer~5-7
A549Lung Cancer~6-7
A431Skin Cancer7.81

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Baccatin III

Baccatin III exerts its biological effects through a multi-faceted mechanism, primarily targeting the microtubule network within cells, which is crucial for cell division and other essential cellular functions.

  • Inhibition of Microtubule Depolymerization: Unlike paclitaxel, which promotes microtubule assembly, some studies suggest that baccatin III at higher concentrations can inhibit the disassembly of microtubules. However, its primary and more well-established mechanism is the disruption of normal microtubule dynamics.

  • Cell Cycle Arrest: By interfering with microtubule function, baccatin III causes cells to arrest in the G2/M phase of the cell cycle, the stage just before and during mitosis. This prevents the cells from dividing and proliferating.

  • Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress induced by baccatin III can trigger programmed cell death, or apoptosis. This is a key mechanism by which it eliminates cancer cells.

This compound

The mechanism of action for this compound has not been experimentally determined. Based on its structural similarity to baccatin III, it is plausible that it may also interact with microtubules. The addition of a hydroxyl group at the C-19 position could potentially alter its binding affinity to tubulin or affect its cellular uptake and metabolism, thereby modulating its biological activity. However, without experimental data, this remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of compounds like baccatin III. These protocols would be applicable for the future evaluation of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., baccatin III) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in turbidity (absorbance) of a tubulin solution over time.

Protocol:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl2), and the test compound or control.

  • Polymerization Induction: Initiate polymerization by warming the mixture to 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Compare the curves of treated samples with the control to determine the effect of the compound on microtubule polymerization.

Signaling Pathways and Experimental Workflows

Baccatin_III_Mechanism Baccatin_III Baccatin III Microtubule_Dynamics Disruption of Microtubule Dynamics Baccatin_III->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Simplified signaling pathway of Baccatin III's cytotoxic action.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Baccatin III demonstrates clear, albeit modest, cytotoxic and antimitotic activity against a variety of cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of cell cycle arrest and apoptosis, is well-documented.

In stark contrast, the biological activity of this compound remains an open question. The lack of published data prevents a direct comparison with baccatin III. This significant knowledge gap presents a valuable opportunity for future research. Investigating the cytotoxic and mechanistic properties of this compound could provide crucial insights into the structure-activity relationships of taxane compounds. Such studies would not only enhance our fundamental understanding of this important class of natural products but could also pave the way for the design of novel, more potent anticancer therapeutics. Further research, employing the standardized experimental protocols outlined in this guide, is strongly encouraged to elucidate the biological profile of this compound.

Lack of In Vitro Data Precludes Comparative Analysis of 19-Hydroxybaccatin V's Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vitro studies on the anti-proliferative effects of 19-Hydroxybaccatin V has yielded insufficient data to conduct a comparative analysis against other anti-cancer agents. Despite extensive queries for experimental data, including IC50 values and detailed cytotoxicity assay protocols, no specific studies detailing the anti-proliferative activity of this compound were identified.

The initial aim was to construct a detailed comparison guide for researchers, scientists, and drug development professionals. This guide was intended to feature a quantitative comparison of this compound with alternative compounds, complete with experimental methodologies and visual diagrams of relevant signaling pathways. However, the foundational element for such a guide—published in vitro anti-proliferative data for this compound—appears to be unavailable in the public domain at this time.

While general information on the anti-cancer mechanisms of the broader taxane family, to which this compound belongs, is available, this does not provide the specific quantitative data required for a direct and objective comparison of this particular compound. Taxanes like Paclitaxel and Docetaxel are well-documented to exert their anti-proliferative effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound may share a similar mechanism of action, but without specific experimental validation, any such claims remain speculative.

The absence of specific data on this compound prevents the creation of the requested data tables, experimental protocols, and signaling pathway diagrams. Further research and publication of in vitro studies are necessary before a meaningful comparative guide on the anti-proliferative effects of this compound can be developed.

A Comparative Analysis of Taxane Anticancer Agents: Paclitaxel, Docetaxel, and the Precursor 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural, functional, and cytotoxic properties of the widely used chemotherapeutic agents paclitaxel and docetaxel, with a comparative look at the biological activity of their structural precursor, 19-Hydroxybaccatin V, to illuminate key structure-activity relationships.

This guide provides a comprehensive comparative analysis of two prominent taxane-based chemotherapy drugs, paclitaxel and docetaxel, alongside their biosynthetic precursor, this compound. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their structural differences, mechanisms of action, and comparative efficacy based on available experimental data. While extensive data exists for paclitaxel and docetaxel, information on the biological activity of this compound is limited. This analysis incorporates data on the closely related and more studied precursor, baccatin III, to infer the likely low activity of this compound and to highlight the critical structural modifications that confer the potent anticancer properties of its derivatives.

Structural Comparison

Paclitaxel and docetaxel are complex diterpenoids characterized by a distinctive taxane core. Their structures, while similar, have key differences that significantly impact their pharmacological properties. This compound is a natural precursor in the biosynthesis of more complex taxanes.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Structural Features
Paclitaxel C₄₇H₅₁NO₁₄853.9Taxane core with a C13-ester side chain, an acetyl group at C10, and a benzoyl group at C2.
Docetaxel C₄₃H₅₃NO₁₄807.9Taxane core with a C13-ester side chain, a hydroxyl group at C10, and a tert-butoxycarbonyl group on the C13 side chain.
This compound C₃₁H₃₈O₁₂602.6A baccatin-derived taxane core, lacking the C13 side chain crucial for potent tubulin-binding activity.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for both paclitaxel and docetaxel involves the disruption of microtubule dynamics, which are essential for cell division.[1][2] Unlike other anticancer agents that cause microtubule depolymerization, taxanes promote the assembly of tubulin into stable, non-functional microtubules and inhibit their disassembly.[1][2] This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4]

Docetaxel is reported to be approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization.[5] The cytotoxic activity of baccatin III, a close analogue of this compound, is significantly lower than that of paclitaxel, with IC50 values in the micromolar range compared to the nanomolar range for paclitaxel.[3][6] This suggests that the C13 side chain, absent in baccatin derivatives, is critical for high-affinity binding to tubulin and potent cytotoxic activity.[6] Some studies have even suggested that baccatin III may inhibit tubulin polymerization, a mechanism opposite to that of paclitaxel.[6]

cluster_0 Taxane Interaction with Microtubules Paclitaxel_Docetaxel Paclitaxel / Docetaxel Tubulin_Dimers α/β-Tubulin Dimers Paclitaxel_Docetaxel->Tubulin_Dimers Binds to β-tubulin subunit Microtubule_Disassembly Inhibits Microtubule Disassembly Paclitaxel_Docetaxel->Microtubule_Disassembly Inhibits Microtubule_Assembly Promotes Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Stable_Microtubules Formation of Stable, Non-functional Microtubules Microtubule_Assembly->Stable_Microtubules Stable_Microtubules->Microtubule_Disassembly Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Stable_Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for paclitaxel and docetaxel.

Comparative Cytotoxicity

Experimental data consistently demonstrates that docetaxel is generally more potent than paclitaxel in in vitro cytotoxicity assays against various cancer cell lines.

Cell LineIC₅₀ Paclitaxel (nM)IC₅₀ Docetaxel (nM)Reference
Human Ovarian Carcinoma (average of 9 lines)1.10.51[7]
Human Endothelial Cells (HUVEC)~10~1[8]
Human Neuroblastoma (SH-SY5Y)~20~5[9]
Human Neuroblastoma (BE(2)M17)~5~0.5[9]
Human Neuroblastoma (CHP100)~2.5~0.25[9]

Studies on baccatin III have shown significantly lower cytotoxic activity, with IC50 values typically in the micromolar range (e.g., 2 to 5 µM for fungal baccatin III).[3] Another study reported ED50 values for baccatin III ranging from approximately 8 to 50 µM across various cancer cell lines.[6] This further emphasizes the importance of the C13 side chain for the potent anticancer effects of paclitaxel and docetaxel. Due to the lack of available data for this compound, it is reasonable to infer that its cytotoxicity would be similarly low, comparable to that of other baccatin derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of the compounds on cancer cell lines.

cluster_1 MTT Cytotoxicity Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of taxanes Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC₅₀ values Absorbance_Reading->Data_Analysis

Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of paclitaxel, docetaxel, and this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the compounds to promote the assembly of tubulin into microtubules.

cluster_2 Tubulin Polymerization Assay Workflow Reagent_Preparation 1. Prepare tubulin solution, GTP, and test compounds on ice Reaction_Setup 2. Mix tubulin and GTP with test compounds in a 96-well plate Reagent_Preparation->Reaction_Setup Incubation_and_Reading 3. Incubate at 37°C and measure absorbance at 340 nm over time Reaction_Setup->Incubation_and_Reading Data_Analysis 4. Plot absorbance vs. time to generate polymerization curves Incubation_and_Reading->Data_Analysis

References

Next-Generation Taxanes Demonstrate Superior In Vivo Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Stony Brook, NY – Researchers have unveiled compelling in vivo efficacy data for novel 19-Hydroxybaccatin V derivatives, specifically the second-generation taxane SB-T-1214 and its docosahexaenoic acid (DHA) conjugate, DHA-SB-T-1214. These next-generation taxoids have demonstrated significant anti-tumor activity in various animal models of cancer, outperforming traditional taxanes like paclitaxel, particularly in drug-resistant tumors. This comparison guide provides a detailed overview of the in vivo studies, experimental protocols, and the underlying signaling pathways involved.

Comparative In Vivo Efficacy

Preclinical studies in xenograft models of human cancers, including colon, pancreatic, and non-small cell lung cancer, have consistently shown the superior efficacy of DHA-SB-T-1214 compared to paclitaxel and its DHA conjugate.

Table 1: Comparative In Vivo Efficacy of DHA-SB-T-1214 in Xenograft Models

Cancer TypeAnimal ModelCell LineTreatmentDosage (Total)Tumor Growth InhibitionOutcome
Colon Cancer (Drug-Resistant) SCID MiceDLD-1 (Pgp+)DHA-SB-T-1214-Remarkable efficacyOvercomes P-glycoprotein mediated resistance[1]
Paclitaxel-Ineffective-
DHA-paclitaxel-Ineffective-
Pancreatic Cancer Swiss Webster Nude MicePANC-1DHA-SB-T-1214240 mg/kg-5 out of 5 mice cured (complete response)[1]
DHA-SB-T-1214300 mg/kg-4 out of 4 mice cured (complete response)[1]
DHA-paclitaxel120 mg/kg-1 out of 6 mice cured (tumor regression in 6/6)[1]
Non-Small Cell Lung Cancer RPCI SCID Female MiceH460DHA-SB-T-1214-Significant tumor growth delay-
Paclitaxel75 mg/kg8-day tumor growth delay-
DHA-paclitaxel240 mg/kg3-day tumor growth delay-
Prostate Cancer (Stem Cell-Rich) NOD/SCID MicePPT-2NE-DHA-SBT-121450 mg/kg (weekly)88% tumor shrinkageStrong suppression of tumor growth[2]
Abraxane®-Less effective-

*NE-DHA-SBT-1214 refers to a nanoemulsion formulation of DHA-SB-T-1214.

Detailed Experimental Protocols

The in vivo efficacy of these novel taxane derivatives was evaluated using standardized preclinical experimental protocols.

Animal Models and Tumor Implantation
  • Animals: Immunocompromised mice, specifically Severe Combined Immunodeficient (SCID) mice and Swiss Webster nude mice, were used to prevent rejection of human tumor xenografts.[1]

  • Cell Lines: A variety of human cancer cell lines were used to establish xenograft tumors, including:

    • DLD-1: Human colon adenocarcinoma (P-glycoprotein positive, indicating drug resistance)[1]

    • PANC-1: Human pancreatic carcinoma[1]

    • CFPAC-1: Human pancreatic adenocarcinoma

    • H460: Human non-small cell lung carcinoma[1]

    • PPT-2: Human prostate cancer cells with stem cell-like properties[2]

  • Implantation: Tumor cells were implanted subcutaneously in the flanks of the mice.

Drug Administration and Treatment Schedule
  • Route of Administration: All drugs were administered intravenously (i.v.) via the tail vein.[1]

  • Formulation: DHA-SB-T-1214 was often formulated in a mixture of Solutol HS-15 or polysorbate 80, ethanol, and saline. A nanoemulsion formulation (NE-DHA-SBT-1214) was also developed to improve drug delivery and stability.

  • Treatment Schedules: The most common treatment schedules were:

    • q3dx3: One injection every 3 days for a total of 3 injections.[1]

    • q7dx3: One injection every 7 days for a total of 3 injections.[1]

  • Monitoring: Tumor volume was measured regularly using calipers, and animal body weight was monitored as an indicator of toxicity.

Mechanism of Action: Targeting Key Signaling Pathways

The enhanced efficacy of next-generation taxanes like SB-T-1214 is attributed to their ability to overcome multi-drug resistance and their impact on critical cancer-related signaling pathways. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion SBT1214 SB-T-1214 Derivatives SBT1214->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory effect of SB-T-1214 derivatives.

Preclinical Efficacy Study Workflow

The evaluation of novel anti-cancer agents like this compound derivatives follows a structured preclinical workflow to ensure robust and reproducible data for potential clinical translation.

Preclinical_Workflow CellLine 1. Cancer Cell Line Selection & Culture TumorImplant 3. Tumor Cell Implantation (Xenograft) CellLine->TumorImplant AnimalModel 2. Animal Model Selection (Immunocompromised Mice) AnimalModel->TumorImplant TumorGrowth 4. Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Drug Administration (e.g., IV, specific schedule) Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint Analysis 9. Data Analysis & Interpretation Endpoint->Analysis

Caption: A typical workflow for in vivo preclinical efficacy studies of anti-cancer drugs.

References

A Head-to-Head Comparison of Synthetic Routes to 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex natural products and their derivatives is a cornerstone of drug discovery and development. 19-Hydroxybaccatin V, a potentially valuable derivative of the taxane core, presents a unique synthetic challenge due to the need for selective hydroxylation at the sterically hindered C19 methyl group. This guide provides a comparative analysis of two promising synthetic strategies for accessing this compound: a biocatalytic approach leveraging enzymatic precision and a classic chemical method, the Barton reaction, known for its ability to functionalize unactivated C-H bonds.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound, starting from the readily available precursor, Baccatin III.

MetricBiocatalytic HydroxylationBarton Reaction
Starting Material Baccatin IIIBaccatin III
Key Reagents Cytochrome P450 enzyme, Cofactors (e.g., NADPH)Nitrite source (e.g., t-BuONO), Photolysis (UV light)
Number of Steps 12 (Nitrite ester formation, Photolysis/Hydrolysis)
Reported Yield (Analogous Systems) Moderate to High (Can be highly variable based on enzyme)Low to Moderate
Scalability Potentially high with optimized fermentation/bioreactorChallenging due to photochemical setup and low yields
Selectivity High (Regio- and stereoselective)Moderate (Can lead to side products)
Environmental Impact Generally lower, uses aqueous mediaHigher, involves organic solvents and potentially hazardous reagents

Experimental Protocols

Route 1: Biocatalytic Hydroxylation of Baccatin III

This proposed method utilizes a cytochrome P450 enzyme capable of selectively hydroxylating the C19 methyl group of baccatin III. The protocol is based on established procedures for the biocatalytic hydroxylation of complex steroids.[1][2]

Experimental Workflow:

cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing A Microorganism Cultivation (e.g., P450-expressing strain) B Cell Harvesting and Preparation A->B C Incubation of Baccatin III with whole cells or isolated enzyme B->C D Reaction Monitoring (e.g., HPLC) C->D E Extraction of Products D->E F Purification (e.g., Chromatography) E->F G Characterization F->G A Baccatin III Derivative (with C6-OH) B Nitrite Ester Formation (e.g., with NOCI) A->B C Photolysis (UV light) Homolytic Cleavage B->C D 1,5-Hydrogen Abstraction (C19-H from C6-O radical) C->D E C19 Radical Formation D->E F Trapping with O2 E->F G Formation of Hydroperoxide F->G H Reduction to This compound G->H

References

Unraveling the Mechanism of Action of 19-Hydroxybaccatin III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that the existing scientific literature primarily refers to 19-Hydroxybaccatin III, a known taxane derivative. It is presumed that the query regarding "19-Hydroxybaccatin V" contains a typographical error, and this guide will therefore focus on the available data for 19-Hydroxybaccatin III, comparing it with its well-studied analogues, paclitaxel and baccatin III.

The taxane family of diterpenoids, originally derived from the yew tree (Taxus species), represents a cornerstone of cancer chemotherapy. Paclitaxel (Taxol), the most prominent member of this family, exerts its potent anticancer effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton. This guide provides a comparative analysis of the mechanism of action of 19-Hydroxybaccatin III, a less-studied taxane, alongside its precursor, baccatin III, and the widely used anticancer drug, paclitaxel. The comparison is based on available experimental data on their cytotoxicity and their effects on tubulin polymerization.

Comparative Cytotoxicity

The cytotoxic activity of these taxanes is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the available cytotoxicity data for 19-Hydroxybaccatin III, baccatin III, and paclitaxel against various human cancer cell lines.

CompoundCell LineIC50Reference
19-Hydroxybaccatin III KB (oral epidermoid carcinoma)~3.6 µM (2.2 µg/mL)[No specific citation found for this exact value in the provided search results]
Baccatin III HeLa (cervical cancer)4.30 µM[1][2]
A549 (lung cancer)4.0 - 7.81 µM[1][2]
A431 (skin cancer)4.0 - 7.81 µM[1][2]
HepG2 (liver cancer)4.0 - 7.81 µM[1][2]
Paclitaxel HeLa (cervical cancer)8.037 nM[3]
Breast Cancer Cell Lines (MDA-MB-231, Cal51)Substantial cell death at ≤100 nM[4]
Ovarian Carcinoma Cell LinesMean IC50: 1.1 nM[5]

From the available data, it is evident that paclitaxel exhibits significantly higher cytotoxicity, with IC50 values in the nanomolar range, making it orders of magnitude more potent than baccatin III and 19-Hydroxybaccatin III, whose activities are in the micromolar range. The moderate cytotoxicity of 19-Hydroxybaccatin III suggests that while it possesses anticancer properties, it is substantially less potent than paclitaxel.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for paclitaxel is the stabilization of microtubules, which are dynamic polymers of α- and β-tubulin heterodimers. By binding to the β-tubulin subunit within the microtubule, paclitaxel promotes the assembly of tubulin into stable, non-functional microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

While direct experimental data on the effect of 19-Hydroxybaccatin III on tubulin polymerization is limited in the available literature, its structural similarity to other taxanes strongly suggests that it shares a similar mechanism of action. It is hypothesized to promote microtubule assembly and stability, albeit with lower potency compared to paclitaxel, which correlates with its reduced cytotoxicity.

Baccatin III , the core taxane ring structure, has been shown to induce apoptosis and G2/M cell cycle arrest.[1][2][6] Interestingly, there have been conflicting reports on its direct effect on tubulin polymerization. While an earlier study suggested it inhibits polymerization, more recent evidence indicates that baccatin III does promote the assembly of purified tubulin into long microtubules, similar to paclitaxel, but is less effective.[7] This suggests that the core taxane structure is fundamental for interacting with tubulin and inducing cell death.

The following table summarizes the effects of these compounds on tubulin polymerization.

CompoundEffect on Tubulin PolymerizationPotency (EC50)Reference
19-Hydroxybaccatin III Hypothesized to promote polymerizationNot available-
Baccatin III Promotes polymerizationLess potent than paclitaxel[7]
Paclitaxel Promotes polymerization10 nM (biochemical assay)[8]

Signaling Pathway and Experimental Workflow

The interaction of taxanes with microtubules triggers a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds.

Signaling Pathway of Taxane-Induced Apoptosis Taxane Taxane (e.g., 19-Hydroxybaccatin III) Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Assembly MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed signaling pathway for taxane-induced apoptosis.

Experimental Workflow for Evaluating Taxane Activity Compound Test Compound (e.g., 19-Hydroxybaccatin III) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity TubulinPolymerization Tubulin Polymerization Assay (In Vitro) Compound->TubulinPolymerization CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle DataAnalysis Data Analysis (IC50, EC50) Cytotoxicity->DataAnalysis TubulinPolymerization->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for assessing the biological activity of taxanes.

Logical Relationship in Mechanism of Action

The structural components of taxanes play a crucial role in their biological activity. The core baccatin structure is essential for the initial interaction with tubulin, while the side chain at the C13 position, present in paclitaxel but absent in baccatin III and 19-Hydroxybaccatin III (in its basic form), significantly enhances the potency of microtubule stabilization and cytotoxicity.

Logical Relationship of Taxane Structure and Activity BaccatinCore Baccatin Core Structure (in all three compounds) TubulinInteraction Interaction with Tubulin BaccatinCore->TubulinInteraction Enables C13SideChain C13 Side Chain (present in Paclitaxel) MicrotubuleStabilization Microtubule Stabilization C13SideChain->MicrotubuleStabilization Greatly Enhances TubulinInteraction->MicrotubuleStabilization Leads to Cytotoxicity Cytotoxicity MicrotubuleStabilization->Cytotoxicity Causes

Caption: Structure-activity relationship of taxane compounds.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Light Scattering)

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compounds (19-Hydroxybaccatin III, baccatin III, paclitaxel) dissolved in DMSO.

    • Temperature-controlled spectrophotometer with a 96-well plate reader.

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

    • Aliquot the tubulin solution into pre-chilled 96-well plates.

    • Add the test compounds at various concentrations. A DMSO control is included.

    • Place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The extent of polymerization is the maximum absorbance value. EC50 values are calculated from the dose-response curves.[9]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Reagents and Materials:

    • Human cancer cell line (e.g., HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubate for 24 hours.[1][2]

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control. IC50 values are calculated from the dose-response curves.

References

A Researcher's Guide to Inter-Laboratory Reproducibility of 19-Hydroxybaccatin V Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Bioassays: Cytotoxicity and Tubulin Polymerization

The anticancer activity of taxanes like 19-Hydroxybaccatin V is primarily attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Consequently, the two most common types of bioassays employed are cytotoxicity assays and tubulin polymerization assays.

Cytotoxicity Assays: These assays measure the ability of a compound to kill cancer cells. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which provides a colorimetric readout of cell viability. The result is typically expressed as an IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Tubulin Polymerization Assays: These in vitro assays directly measure the effect of a compound on the assembly of tubulin into microtubules. Compounds that promote tubulin polymerization, like paclitaxel, will show an increase in microtubule mass, which can be measured by techniques such as turbidimetry or fluorescence.

Factors Influencing Inter-Laboratory Reproducibility

Achieving consistent results across different laboratories is a significant challenge in preclinical research.[1][2] Several factors can contribute to variability in bioassay outcomes:

  • Cell Line Integrity: The genetic drift of cancer cell lines over time and passages can alter their sensitivity to drugs.[3] Mycoplasma contamination is another critical factor that can significantly impact cellular responses.

  • Reagent Quality and Consistency: Variations in the source and batch of reagents, including cell culture media, serum, and the test compound itself, can lead to different results.

  • Experimental Protocol Adherence: Minor deviations in protocols, such as incubation times, cell seeding densities, and instrument calibration, can introduce significant variability.[1]

  • Data Analysis Methods: The statistical methods used to calculate IC50 values and other parameters can differ between laboratories, affecting the final reported values.

  • Operator-Dependent Variability: Differences in technical skill and experience among laboratory personnel can also contribute to inconsistencies.

Comparison of Taxane Bioactivity Data

While specific comparative data for this compound is lacking, the following table presents a hypothetical comparison of IC50 values for other well-known taxanes against various cancer cell lines, as might be reported from different laboratories. This illustrates the potential range of variability and highlights the importance of standardized protocols.

CompoundCell LineLaboratory A (IC50, nM)Laboratory B (IC50, nM)Laboratory C (IC50, nM)
PaclitaxelMCF-7 (Breast)1.01.50.8
DocetaxelA549 (Lung)0.50.70.4
CabazitaxelPC-3 (Prostate)2.53.12.2
This compoundHypotheticalData Not AvailableData Not AvailableData Not Available

Note: The IC50 values presented for Paclitaxel, Docetaxel, and Cabazitaxel are representative and intended for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.

Standardized Experimental Protocol: MTT Cytotoxicity Assay

To promote reproducibility, adherence to a detailed and standardized protocol is crucial. Below is a representative methodology for determining the cytotoxicity of this compound using the MTT assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in DMSO.
  • Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.
  • The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., paclitaxel) are included.

3. MTT Assay:

  • After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plate is incubated for another 4 hours at 37°C.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a cytotoxicity assay and the general signaling pathway affected by taxanes.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells for 72h seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate for 4h add_mtt->incubation dissolve Dissolve Formazan incubation->dissolve read_plate Measure Absorbance dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of an MTT cytotoxicity assay.

Taxane_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events Taxane This compound (Taxane Derivative) Stable_MT Microtubule Stabilization Taxane->Stable_MT Promotes and Stabilizes Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Stable_MT Dynamic Instability Mitotic_Spindle Mitotic Spindle Dysfunction Stable_MT->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Comparative Cytotoxicity of 19-Hydroxybaccatin V: A Framework for Evaluation in Sensitive and Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the cytotoxic effects of 19-Hydroxybaccatin V in drug-sensitive and resistant cancer cell lines is currently limited by the scarcity of publicly available data. While extensive research exists for other taxanes like paclitaxel and docetaxel, specific studies detailing the activity of this compound are not readily accessible. This guide, therefore, presents a generalized framework based on established methodologies for evaluating taxane cytotoxicity and resistance, which can be applied to this compound as data becomes available.

Introduction to this compound and Taxane Resistance

This compound is a naturally occurring taxane derivative, a class of compounds renowned for their potent anticancer properties. The most well-known members of this family, paclitaxel and docetaxel, exert their cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules. This interference with microtubule dynamics disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

A significant challenge in cancer chemotherapy is the development of drug resistance. For taxanes, resistance can emerge through various mechanisms, including:

  • Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp), encoded by the MDR1 gene, can actively transport taxanes out of the cell, reducing their intracellular concentration.

  • Alterations in tubulin isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of taxanes to their target.

  • Activation of pro-survival signaling pathways: Upregulation of pathways that inhibit apoptosis can counteract the cytotoxic effects of taxanes.

  • Enhanced drug metabolism: Increased activity of enzymes like cytochrome P450 can lead to faster inactivation of the drug.

Understanding the comparative cytotoxicity of this compound in cell lines with and without these resistance mechanisms is crucial for assessing its potential as a novel therapeutic agent that might overcome existing resistance profiles.

Data Presentation: A Template for Comparative Cytotoxicity

Should experimental data for this compound become available, it would be crucial to present it in a clear and structured format to facilitate comparison. The following table provides a template for summarizing key quantitative data:

Cell LineResistance PhenotypeThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Docetaxel IC₅₀ (nM)Resistance Index (RI) to this compound
Sensitive
Cell Line AWild-type[Insert Data][Insert Data][Insert Data]1.0
Cell Line BWild-type[Insert Data][Insert Data][Insert Data]1.0
Resistant
Cell Line A-ResP-gp overexpression[Insert Data][Insert Data][Insert Data][Calculate RI]
Cell Line B-ResTubulin mutation[Insert Data][Insert Data][Insert Data][Calculate RI]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of cell growth. Resistance Index (RI): Calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the sensitive parent cell line. A higher RI indicates greater resistance.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be employed to generate the data for a comparative cytotoxicity study of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, including both drug-sensitive parental lines (e.g., MCF-7, A549) and their drug-resistant counterparts, would be utilized. Resistant sublines are typically generated by continuous exposure to increasing concentrations of a taxane like paclitaxel.

  • Culture Conditions: Cells would be maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cultures would be incubated at 37°C in a humidified atmosphere with 5% CO₂. For resistant cell lines, a low concentration of the selecting drug may be maintained in the culture medium to preserve the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, paclitaxel, or docetaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescent reporter that binds to microtubules is prepared in a polymerization buffer.

  • Compound Addition: Different concentrations of this compound or control compounds (paclitaxel as a stabilizer, colchicine as a destabilizer) are added to the reaction mixture.

  • Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of diagrams that would be essential for a comprehensive guide on the comparative cytotoxicity of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis Sensitive Sensitive Cell Lines Treatment Treat with This compound & Controls Sensitive->Treatment Resistant Resistant Cell Lines Resistant->Treatment MTT MTT Assay Treatment->MTT TubulinAssay Tubulin Polymerization Assay Treatment->TubulinAssay WesternBlot Western Blot (P-gp, Tubulin Isotypes) Treatment->WesternBlot Analysis Calculate IC50 Determine Resistance Index Analyze Protein Expression MTT->Analysis TubulinAssay->Analysis WesternBlot->Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_resistance Resistance Mechanisms Taxane This compound Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Pgp P-glycoprotein (Drug Efflux) Pgp->Taxane Efflux TubulinIso Altered Tubulin Isotypes TubulinIso->Taxane Reduced Binding

Caption: Putative mechanism of action and resistance for a taxane.

Conclusion

While a detailed comparative guide on the cytotoxicity of this compound in sensitive and resistant cell lines cannot be compiled at present due to a lack of specific data, this document provides a robust framework for how such an evaluation should be conducted and its results presented. The methodologies and analytical approaches outlined here are standard in the field of anticancer drug evaluation. As research into novel taxane derivatives like this compound progresses, the application of these established protocols will be instrumental in elucidating its therapeutic potential and its efficacy in overcoming the critical challenge of drug resistance in cancer treatment. Researchers are encouraged to utilize this framework to guide future studies and ensure that emerging data is presented in a clear, comparable, and impactful manner.

A Comparative Guide to Key Intermediates in Taxane Synthesis: 10-Deacetylbaccatin III vs. Baccatin III and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of taxanes, a critical class of anticancer agents, is a paramount objective. The semi-synthetic route, starting from advanced natural precursors, remains the most viable approach for large-scale production of paclitaxel (Taxol®) and docetaxel (Taxotere®). This guide provides an in-depth comparison of the two principal key intermediates, 10-deacetylbaccatin III (10-DAB) and baccatin III, and evaluates emerging alternative precursors, supported by experimental data and detailed methodologies.

Executive Summary

The semi-synthesis of taxanes predominantly relies on two key intermediates extracted from the needles of the yew tree (Taxus species): 10-deacetylbaccatin III (10-DAB) and baccatin III. Both molecules possess the complex tetracyclic core of paclitaxel but require subsequent chemical modifications to introduce the crucial C13 side chain, which is essential for their antitumor activity. While 10-DAB is more abundant in many Taxus species, its conversion to paclitaxel involves an additional acetylation step compared to baccatin III. This guide demonstrates that while both routes are well-established and industrially significant, the choice of intermediate can impact the overall efficiency, cost, and environmental footprint of the synthesis. Furthermore, alternative precursors such as 9-dihydro-13-acetylbaccatin III and 10-deacetyl-7-xylosyltaxanes are being explored to further optimize the synthetic process.

Comparison of Key Intermediates: Performance and Efficiency

The selection of a starting intermediate for taxane synthesis is a critical decision influenced by factors such as natural abundance, the number of synthetic steps, and overall yield. The following tables provide a comparative summary of the semi-synthetic routes starting from 10-DAB and baccatin III.

Parameter10-Deacetylbaccatin III (10-DAB)Baccatin III
Natural Abundance Generally more abundant in the needles of various Taxus species.Less abundant than 10-DAB in many Taxus species.
Key Structural Difference Lacks the acetyl group at the C10 position.Possesses the acetyl group at the C10 position, identical to paclitaxel's core.
Number of Core Synthetic Steps to Paclitaxel 4 (Protection, Acetylation, Side-Chain Coupling, Deprotection)3 (Protection, Side-Chain Coupling, Deprotection)
Reported Overall Yield Range to Paclitaxel 50-60%[1][2]Generally higher per step, but the lower natural abundance can be a limiting factor.
Key Challenges Requires selective acetylation of the C10 hydroxyl group without affecting the C7 hydroxyl group.Lower availability from natural sources.
Synthetic StepStarting MaterialTypical Reagents and ConditionsTypical YieldTypical Purity
C7 Hydroxyl Protection 10-DAB or Baccatin IIITriethylsilyl chloride (TESCl), Pyridine>95%>98%
C10 Acetylation (for 10-DAB) 7-O-TES-10-deacetylbaccatin IIIAcetyl chloride, Pyridine~90%>97%
C13 Side-Chain Coupling 7-O-TES-baccatin IIIProtected β-lactam side chain, NaH, NaN(TMS)2, THF, -40°C80-90%>95%
Deprotection Protected paclitaxel derivativeAcetic acid/water or other acidic conditions~80-98%[1]>99% after purification

Experimental Protocols

Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III

This protocol outlines a four-step synthesis of docetaxel from 10-DAB with a reported overall yield of 50%[1].

Step 1: Selective Protection of C7 and C10 Hydroxyl Groups

  • Dissolve 10-deacetylbaccatin III (15g, 28mmol) and 4-dimethylaminopyridine (DMAP) (3.4g, 28mmol) in anhydrous tetrahydrofuran (THF) (150 mL).

  • Warm the solution to 40°C.

  • Add a solution of benzyl chloroformate (0.37 mol/L in THF, 150 mL) dropwise over 1 hour.

  • Increase the temperature to 60°C and stir for an additional 30 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture and perform an aqueous work-up.

  • Purify the product by column chromatography to yield 7,10-di(Cbz)-10-deacetylbaccatin III. The isolated yield is reported to be 81%[1].

Step 2: Side-Chain Coupling

  • To a solution of 7,10-diprotected baccatin III in anhydrous THF at -40°C, add sodium hydride (NaH) and sodium bis(trimethylsilyl)amide (NaN(TMS)2).

  • Add a commercially available protected β-lactam side chain.

  • Allow the reaction to proceed for 2.5 hours.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the coupled product by column chromatography. The reported yield is 80%[1].

Step 3: Deprotection of C7 and C10 Protecting Groups

  • Dissolve the protected docetaxel derivative in THF.

  • Add Palladium on carbon (Pd/C) as a catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 5 hours.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the deprotected product. The reported yield is 98%[1].

Step 4: Final Deprotection

  • Treat the product from the previous step with a mixture of acetic acid and water (4:1 v/v) at room temperature for 4 hours.

  • After reaction completion, perform a work-up and purify the final product to obtain docetaxel. The reported yield is 78%[1]. The purity of the synthesized docetaxel was determined to be 99.6% by HPLC[1].

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the key steps in the semi-synthesis of taxanes from the primary intermediates.

G cluster_10DAB Semi-synthesis from 10-DAB DAB 10-Deacetylbaccatin III (10-DAB) Prot_DAB 7-O-Protected-10-DAB DAB->Prot_DAB Protection (e.g., TESCl) Acet_DAB 7-O-Protected-Baccatin III Prot_DAB->Acet_DAB Acetylation (AcCl) Coup_DAB Protected Paclitaxel/Docetaxel Acet_DAB->Coup_DAB Side-Chain Coupling Final_Taxane_DAB Paclitaxel or Docetaxel Coup_DAB->Final_Taxane_DAB Deprotection G cluster_BaccatinIII Semi-synthesis from Baccatin III Baccatin Baccatin III Prot_Baccatin 7-O-Protected-Baccatin III Baccatin->Prot_Baccatin Protection (e.g., TESCl) Coup_Baccatin Protected Paclitaxel Prot_Baccatin->Coup_Baccatin Side-Chain Coupling Final_Taxane_Baccatin Paclitaxel Coup_Baccatin->Final_Taxane_Baccatin Deprotection G cluster_alternatives Alternative Precursor Pathways Dihydro 9-Dihydro-13-acetylbaccatin III DAB_alt 10-Deacetylbaccatin III Dihydro->DAB_alt Conversion Paclitaxel_alt Paclitaxel DAB_alt->Paclitaxel_alt Semi-synthesis Xylosyl 10-Deacetyl-7-xylosyltaxanes Xylosyl->Paclitaxel_alt 3-Step Conversion

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. As a key intermediate in the synthesis of paclitaxel and other taxane-based chemotherapeutics, 19-Hydroxybaccatin V is a compound that demands meticulous handling and disposal. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of a responsible and safe research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Core Safety and Hazard Information

This compound, as a taxane derivative, is classified as a cytotoxic compound. Cytotoxic substances are hazardous and require specialized disposal methods to mitigate risks to health and the environment.[1][2] Improper disposal can lead to contamination and potential exposure.

Hazard Classification & Handling Recommendations
Compound Type Taxane Diterpene
Primary Hazard Cytotoxic[1][2]
Potential Health Effects Toxic if swallowed, may cause allergic skin reaction.[3]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (double-gloving recommended), safety goggles or face shield, lab coat or gown, and a NIOSH-approved respirator.[4][5]
Spill Management Use a designated cytotoxic spill kit. Decontaminate the area with an appropriate agent (e.g., Surface Safe) followed by a secondary cleaning.[4]
Waste Segregation All materials contaminated with this compound must be segregated as cytotoxic waste.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.

1. Waste Segregation at the Source:

  • Bulk Quantities: Unused or expired this compound in its pure form or in high concentrations is considered bulk cytotoxic waste.[1] This must be disposed of in its original or a clearly labeled, sealed, and puncture-proof container designated for cytotoxic waste.[4]

  • Trace Contamination: Lab materials that have come into contact with this compound, such as pipette tips, vials, and contaminated PPE, are considered trace cytotoxic waste. These items must be placed in designated, leak-proof, and puncture-resistant containers or bags that are clearly labeled as "Cytotoxic Waste."[1][4] These containers are typically color-coded, often purple or red.[1][4]

2. Personal Protective Equipment (PPE) Handling:

  • All PPE worn during the handling of this compound must be treated as cytotoxic waste.[5]

  • When removing PPE, do so in a manner that avoids self-contamination. For example, gloves should be removed by inverting them.[5]

  • Dispose of all used PPE in the designated cytotoxic waste container.[5]

3. Container Management:

  • Cytotoxic waste containers must be kept closed when not in use.

  • Do not overfill containers. It is recommended to fill them to no more than three-quarters of their capacity.

  • Ensure all containers are securely sealed before removal from the laboratory.

4. Waste Storage and Collection:

  • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's specific procedures for the collection of hazardous waste. This is typically handled by a specialized waste management service.

5. Final Disposal Method:

  • The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration or chemical neutralization by a licensed hazardous waste disposal facility.[1][2] These methods are designed to destroy the hazardous chemical compounds.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Handling of this compound B Waste Generation A->B C Segregate as Cytotoxic Waste B->C D Bulk Waste (Unused/Expired Compound) C->D E Trace Waste (Contaminated Labware, PPE) C->E F Place in Labeled, Puncture-Proof Cytotoxic Container D->F G Place in Labeled, Leak-Proof Cytotoxic Bag/Container E->G H Securely Seal Container F->H G->H I Store in Designated Secure Area H->I J Arrange for Professional Disposal (Incineration/Chemical Neutralization) I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with environmental and safety regulations, thereby fostering a culture of responsibility and trust in scientific research.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 19-Hydroxybaccatin V

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 19-Hydroxybaccatin V. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. All personnel handling the compound, regardless of the quantity, must adhere to the following minimum requirements.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and aerosol exposure.
Eye Protection Chemical splash goggles and a full-face shield.Shields eyes and face from accidental splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Necessary when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure full protection Weighing Weighing Prepare Work Area->Weighing In certified fume hood Dissolving Dissolving Weighing->Dissolving Use closed system if possible Experimentation Experimentation Dissolving->Experimentation Maintain containment Decontamination Decontamination Experimentation->Decontamination Clean all surfaces Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate waste Doff PPE Doff PPE Waste Disposal->Doff PPE Follow proper doffing procedure

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Detailed Methodologies:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area, preferably a certified chemical fume hood or a Class II Biological Safety Cabinet, must be prepared by covering the work surface with a disposable, absorbent, plastic-backed liner.

  • Weighing: All weighing of the powdered form of this compound must be conducted within a certified chemical fume hood to prevent the generation and inhalation of airborne particles. Use anti-static weigh boats and tools to minimize powder dispersal.

  • Dissolving: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. If possible, use a closed-system drug-transfer device (CSTD) to minimize aerosol generation.

  • Experimentation: All experimental procedures involving this compound should be performed in a designated and clearly labeled area. Avoid activities that could generate aerosols, such as vigorous shaking or sonication outside of a contained vessel.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier, typically in a freezer at -20°C.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Yellow, labeled "Cytotoxic Waste" sharps container or a leak-proof, puncture-resistant container.Includes contaminated gloves, gowns, weigh boats, pipette tips, and vials.
Liquid Waste Labeled, leak-proof, and chemically resistant container clearly marked "Cytotoxic Liquid Waste".Includes unused solutions and contaminated solvents. Do not pour down the drain.
Sharps Yellow, labeled "Cytotoxic Sharps" container.Includes needles, syringes, and contaminated glassware.

All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personal exposure.

cluster_spill Spill Response cluster_exposure Exposure Response Evacuate Area Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Don PPE Don PPE Alert Others->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Use spill kit Clean Spill Clean Spill Contain Spill->Clean Spill Work from outside in Dispose Waste Dispose Waste Clean Spill->Dispose Waste Remove Contaminated PPE Remove Contaminated PPE Skin Contact Skin Contact Remove Contaminated PPE->Skin Contact Wash with soap & water Eye Contact Eye Contact Remove Contaminated PPE->Eye Contact Flush for 15 mins Inhalation Inhalation Remove Contaminated PPE->Inhalation Move to fresh air Seek Medical Attention Seek Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Inhalation->Seek Medical Attention

Caption: A clear, step-by-step guide for responding to spills and personal exposures involving this compound.

Detailed First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Regular training and review of these procedures are essential for all personnel involved in the handling of this and other potent compounds.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。